3-Mercaptopropionic acid-d4
Beschreibung
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Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C3H6O2S |
|---|---|
Molekulargewicht |
110.17 g/mol |
IUPAC-Name |
2,2,3,3-tetradeuterio-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C3H6O2S/c4-3(5)1-2-6/h6H,1-2H2,(H,4,5)/i1D2,2D2 |
InChI-Schlüssel |
DKIDEFUBRARXTE-LNLMKGTHSA-N |
Isomerische SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])S |
Kanonische SMILES |
C(CS)C(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
3-Mercaptopropionic Acid-d4: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of 3-Mercaptopropionic acid-d4 (3-MPA-d4). This deuterated analog of 3-Mercaptopropionic acid is a valuable tool in various research and development applications, particularly in drug discovery and material science. This document summarizes its key chemical data, stability profile, and provides insights into its practical applications and relevant experimental protocols.
Core Chemical Properties
Deuterium-labeled compounds, such as this compound, are of significant interest in pharmaceutical research. The substitution of hydrogen with deuterium (B1214612) can influence the pharmacokinetic and metabolic profiles of drug candidates.[1] While specific experimental data for the physical properties of this compound is limited, the following tables provide its known properties and an approximation based on its non-deuterated counterpart, 3-Mercaptopropionic acid.
Table 1: General and Physical Properties of this compound and its Non-Deuterated Analog
| Property | This compound | 3-Mercaptopropionic acid (for comparison) |
| CAS Number | 1141188-67-6 | 107-96-0 |
| Molecular Formula | C3H2D4O2S | C3H6O2S[2] |
| Molecular Weight | 110.17 g/mol [1] | 106.14 g/mol |
| Appearance | Viscous liquid, colorless to light color | Clear, colorless to pale yellow oily liquid[3] |
| Melting Point | Data not available | 15-18 °C[2][4] |
| Boiling Point | Data not available | 110-111 °C at 15 mmHg[2][4] |
| Density | Data not available | 1.218 g/mL at 25 °C[2][4] |
| Solubility | Data not available | Soluble in water, alcohol, ether, and benzene[5][6] |
| Refractive Index | Data not available | n20/D 1.492[2][4] |
Disclaimer: The physical properties of 3-Mercaptopropionic acid are provided as an estimate for the d4 variant due to the lack of specific experimental data for the deuterated compound.
Stability and Reactivity
The stability and reactivity of this compound are expected to be very similar to the non-deuterated form. The presence of deuterium atoms is unlikely to significantly alter its fundamental chemical reactivity in most common laboratory conditions.
Table 2: Stability and Reactivity Profile
| Parameter | Information |
| Stability | Stable under recommended storage conditions.[7] |
| Storage Conditions | Store in a cool, dry, and well-ventilated area. Keep container tightly closed. |
| Incompatible Materials | Strong oxidizing agents, strong bases, and reducing agents. |
| Hazardous Decomposition Products | Carbon oxides and sulfur oxides under fire conditions. |
Applications in Research and Development
3-Mercaptopropionic acid and its deuterated form are valuable in several scientific domains due to their bifunctional nature, containing both a thiol and a carboxylic acid group.
Enzyme Inhibition and Drug Development
3-Mercaptopropionic acid is a known competitive inhibitor of glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter GABA.[8] By inhibiting GAD, it can be used to study the effects of reduced GABA levels in the central nervous system. The deuterated form, 3-MPA-d4, can be a valuable tool in these studies, particularly for metabolic stability and pharmacokinetic investigations.
Below is a simplified representation of the GABA synthesis pathway and the inhibitory action of 3-Mercaptopropionic acid.
Nanoparticle Functionalization
The thiol group of 3-Mercaptopropionic acid exhibits a strong affinity for the surface of noble metal nanoparticles, such as gold and silver. This property allows it to be used as a capping and functionalizing agent. The carboxylic acid group then provides a hydrophilic surface and a point of attachment for further conjugation with biomolecules or other chemical entities. 3-MPA-d4 can be used in this context to provide a unique isotopic label for tracking and quantification of the functionalized nanoparticles.
Experimental Protocols
Functionalization of Gold Nanoparticles with 3-Mercaptopropionic Acid
This protocol describes a general method for the surface functionalization of gold nanoparticles (AuNPs) using 3-Mercaptopropionic acid. The same procedure can be applied using 3-MPA-d4.
Materials:
-
Gold nanoparticle solution
-
3-Mercaptopropionic acid (or 3-MPA-d4)
-
Deionized water
-
Centrifuge
-
pH meter
Procedure:
-
Preparation of 3-MPA Solution: Prepare a dilute solution of 3-Mercaptopropionic acid in a mixture of ethanol and deionized water.
-
Addition to AuNPs: Slowly add the 3-MPA solution to the gold nanoparticle solution while stirring. The molar ratio of 3-MPA to AuNPs should be optimized based on the nanoparticle size and concentration.
-
Incubation: Allow the mixture to react for several hours (e.g., 12-24 hours) at room temperature with continuous stirring to ensure complete surface coverage.
-
Purification: Centrifuge the solution to pellet the functionalized AuNPs.
-
Washing: Remove the supernatant and resuspend the nanoparticles in deionized water. Repeat the centrifugation and washing steps at least three times to remove excess 3-MPA.
-
Final Resuspension: Resuspend the purified, functionalized AuNPs in a suitable buffer or solvent for long-term storage or further use.
The following diagram illustrates the general workflow for this experimental procedure.
References
- 1. This compound | CAS#:1141488-67-6 | Chemsrc [chemsrc.com]
- 2. atamankimya.com [atamankimya.com]
- 3. grokipedia.com [grokipedia.com]
- 4. 3-Mercaptopropionic acid CAS#: 107-96-0 [m.chemicalbook.com]
- 5. 3-Mercaptopropionic Acid | C3H6O2S | CID 6514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. parchem.com [parchem.com]
- 7. chem-stop.com [chem-stop.com]
- 8. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]
3-Mercaptopropionic acid-d4 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Mercaptopropionic acid-d4, a deuterated analog of 3-Mercaptopropionic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. The guide summarizes key analytical data, outlines experimental protocols for its characterization, and presents visual workflows for better comprehension.
Quantitative Data Summary
The following tables summarize the typical physical and analytical data for this compound, based on information from various suppliers and analytical literature. It is important to note that a lot-specific Certificate of Analysis was not publicly available; therefore, these tables represent a composite of expected specifications.
Table 1: General Properties
| Property | Value | Source |
| Chemical Formula | C₃H₂D₄O₂S | [1][2] |
| Molecular Weight | 110.17 g/mol | [1][3] |
| CAS Number | 1141488-67-6 | [3][4] |
| Appearance | Colorless to light yellow liquid | [5][6] |
Table 2: Analytical Specifications
| Analysis | Specification | Method |
| Isotopic Enrichment | ≥ 99 atom % D | Mass Spectrometry or ¹H NMR |
| Chemical Purity | ≥ 97% | GC-MS or HPLC |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, IR |
| Residual Solvents | To be determined by user | GC-MS Headspace |
| Elemental Analysis | C, H, S (and D) content conforms to theoretical values | Elemental Analysis |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to characterize this compound are provided below. These protocols are based on established analytical practices for deuterated compounds and the non-deuterated analog.
Determination of Isotopic Enrichment by Mass Spectrometry
Objective: To determine the percentage of deuterium (B1214612) incorporation in this compound.
Methodology: High-resolution mass spectrometry (HRMS) is a common technique for this purpose.[7][8]
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-Orbitrap or TOF instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).[8]
-
Data Acquisition: Acquire the full scan mass spectrum in the appropriate mass range to observe the molecular ion peak cluster.
-
Data Analysis:
-
Identify the monoisotopic mass of the unlabeled compound (d0) and the deuterated compound (d4).
-
Measure the intensities of the isotopic peaks corresponding to d0, d1, d2, d3, and d4 species.
-
Calculate the isotopic enrichment using the relative intensities of these peaks. The atom % D is calculated by summing the contributions from all deuterated species.[9][10]
-
Chemical Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the chemical purity of this compound and identify any potential impurities.
Methodology: Due to the carboxylic acid and thiol groups, derivatization is often required to improve the volatility and chromatographic performance of the analyte.[11]
-
Derivatization (Silylation):
-
To a known amount of the dried sample, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS) in a suitable solvent like pyridine (B92270) or acetonitrile.
-
Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete derivatization.
-
-
GC-MS System:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating the derivatized analyte and potential impurities (e.g., a 5% phenyl-methylpolysiloxane column).
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is typically used.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C) at a controlled rate to separate the components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
-
Data Analysis:
-
The purity is determined by the area percentage of the main peak in the chromatogram.
-
Mass spectra of the main peak and any impurity peaks are used for identification by comparing with spectral libraries or through manual interpretation.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and the positions of deuterium labeling.
Methodology: ¹H NMR and ²H (Deuterium) NMR are powerful tools for the analysis of deuterated compounds.[12][13]
-
Sample Preparation: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). For ¹H NMR of a highly deuterated compound, a higher concentration may be needed to observe the residual proton signals.
-
¹H NMR Spectroscopy:
-
Acquire the proton NMR spectrum. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the labeling.
-
The integration of the remaining proton signals can be used to estimate the level of deuteration.
-
-
²H NMR Spectroscopy:
-
Acquire the deuterium NMR spectrum. This will show signals at the chemical shifts where deuterium atoms are present, providing direct evidence of the labeling positions.
-
Quantitative ²H NMR can also be used to determine isotopic enrichment.[14]
-
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships relevant to the analysis and use of this compound.
Caption: Quality control workflow for this compound.
Caption: Workflow for determining isotopic enrichment by mass spectrometry.
Caption: Application of 3-MPA-d4 as an internal standard in a drug metabolism study.
References
- 1. This compound | CAS#:1141488-67-6 | Chemsrc [chemsrc.com]
- 2. This compound | CAS#:1141488-67-6 | Chemsrc [chemsrc.com]
- 3. This compound | 1141488-67-6 [sigmaaldrich.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. pubs.acs.org [pubs.acs.org]
3-Mercaptopropionic Acid-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary research applications of 3-Mercaptopropionic acid-d4 (3-MPA-d4), a deuterated form of 3-Mercaptopropionic acid. This document details its principal role as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods for quantitative analysis. Furthermore, it explores its potential, yet less documented, use in investigating kinetic isotope effects in metabolic and pharmacological studies.
Core Application: Internal Standard in Quantitative Analysis
The most prevalent use of this compound in research is as an internal standard for the accurate quantification of its non-deuterated counterpart, 3-Mercaptopropionic acid (3-MPA), in various biological and environmental matrices. Stable isotope-labeled compounds, such as 3-MPA-d4, are ideal internal standards for mass spectrometry (MS) because they exhibit nearly identical chemical and physical properties to the analyte of interest.[1] This includes similar extraction efficiencies, ionization responses, and chromatographic retention times. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer, allowing for precise and accurate quantification.
The use of a deuterated internal standard like 3-MPA-d4 is crucial for correcting for variations in sample preparation and instrument response, thereby improving the accuracy and precision of analytical methods.[2]
Quantitative Data Summary
While specific quantitative data for 3-MPA-d4 applications are not widely published in publicly accessible literature, the following table summarizes typical parameters for the use of deuterated internal standards in analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | Typical Value/Range | Purpose |
| Isotopic Purity | >98% | To minimize signal overlap with the non-labeled analyte. |
| Concentration of Internal Standard | Consistent across all samples and standards | To ensure a constant reference point for quantification. |
| Analyte to Internal Standard Ratio | Calculated for calibration standards and unknown samples | Forms the basis of the calibration curve for quantification. |
| Linearity of Calibration Curve (r²) | >0.99 | To demonstrate a proportional relationship between the analyte concentration and the response ratio. |
| Limit of Detection (LOD) | Method-dependent (ng/mL to µg/mL range) | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Method-dependent (ng/mL to µg/mL range) | The lowest concentration of the analyte that can be accurately and precisely quantified. |
Experimental Protocols
Below is a generalized experimental protocol for the use of this compound as an internal standard in a typical LC-MS/MS workflow for the quantification of 3-MPA in a biological matrix (e.g., plasma, urine).
Objective: To quantify the concentration of 3-Mercaptopropionic acid in a biological sample.
Materials:
-
3-Mercaptopropionic acid (analyte standard)
-
This compound (internal standard)
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Formic acid or other appropriate mobile phase modifier
-
Biological matrix (e.g., plasma, urine)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents
-
LC-MS/MS system
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 3-MPA in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a stock solution of 3-MPA-d4 in the same solvent at a concentration of 1 mg/mL.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the 3-MPA stock solution to create a series of calibration standards at different concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Spike each calibration standard with a fixed concentration of the 3-MPA-d4 internal standard solution (e.g., 100 ng/mL).
-
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma) on ice.
-
To a known volume of the biological sample (e.g., 100 µL), add the same fixed amount of the 3-MPA-d4 internal standard solution as used in the calibration standards.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for further purification.
-
(Optional) Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for further sample clean-up and concentration.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared calibration standards and samples onto the LC-MS/MS system.
-
Liquid Chromatography (LC): Use a suitable C18 column to separate 3-MPA from other matrix components. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape.
-
Mass Spectrometry (MS): Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Set a specific precursor-to-product ion transition for 3-MPA.
-
Set a specific precursor-to-product ion transition for 3-MPA-d4.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the 3-MPA and 3-MPA-d4 MRM transitions.
-
Calculate the ratio of the peak area of 3-MPA to the peak area of 3-MPA-d4 for each calibration standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the 3-MPA calibration standards.
-
Determine the concentration of 3-MPA in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathways and Experimental Workflows
Experimental Workflow for Quantitative Analysis using 3-MPA-d4
Caption: Workflow for 3-MPA quantification using 3-MPA-d4 as an internal standard.
Potential Research Application: Kinetic Isotope Effect Studies
Deuterium labeling can slow down metabolic reactions due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. This can lead to a slower rate of reaction for deuterated compounds if the C-H bond cleavage is the rate-determining step in a metabolic pathway.
While no specific studies utilizing this compound to investigate the KIE have been prominently found, this remains a viable and interesting area of research. Such studies could elucidate the metabolic fate of 3-MPA and determine if altering its metabolic rate through deuteration affects its pharmacological or toxicological properties. For instance, since 3-MPA is a known inhibitor of certain enzymes, studying the KIE could provide insights into its mechanism of action and inform the design of new drugs with modified pharmacokinetic profiles.
Logical Relationship for Investigating Kinetic Isotope Effects
Caption: Logical workflow for a kinetic isotope effect study of 3-MPA-d4.
References
A Technical Guide to the Isotopic Purity and Enrichment of 3-Mercaptopropionic acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Mercaptopropionic acid-d4 (d4-MPA), a deuterated analog of 3-Mercaptopropionic acid (MPA). This stable isotope-labeled compound is a critical tool in biomedical research and drug development, particularly in mass spectrometry-based applications for quantitative analysis and as a metabolic tracer. Its utility stems from the mass shift introduced by the deuterium (B1214612) atoms, which allows for its clear differentiation from the endogenous, unlabeled counterpart.
Data Presentation: Isotopic Purity and Chemical Properties
The isotopic enrichment and chemical purity of this compound are paramount for its effective use in sensitive analytical methods. The following tables summarize the key quantitative data for this compound.
| Parameter | Specification | Typical Analytical Method |
| Isotopic Enrichment | ≥ 99 atom % D[1] | Mass Spectrometry, NMR Spectroscopy |
| Deuterated Positions | 2,2,3,3 | NMR Spectroscopy |
| Chemical Purity | ≥ 98% | HPLC, GC |
| Isotopic Distribution (Illustrative for 99 atom % D) | Relative Abundance |
| d4 (HSCD₂CD₂COOH) | > 98% |
| d3 | < 2% |
| d2 | < 0.1% |
| d1 | < 0.01% |
| d0 (unlabeled) | < 0.01% |
| Chemical and Physical Properties | |
| Molecular Formula | C₃H₂D₄O₂S |
| Molecular Weight | 110.16 g/mol [1] |
| CAS Number | 1141488-67-6[1] |
| Unlabeled CAS Number | 107-96-0[1] |
| Appearance | Colorless oil |
| Boiling Point (unlabeled) | 110-111 °C at 15 mmHg |
| Melting Point (unlabeled) | 16.9 °C[2] |
| Density (unlabeled) | 1.218 g/mL at 25 °C |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of isotopic enrichment and for the application of this compound in experimental settings.
Determination of Isotopic Enrichment by Mass Spectrometry
Objective: To quantify the percentage of deuterium incorporation in this compound.
Instrumentation: High-Resolution Mass Spectrometer (HRMS) coupled with Liquid Chromatography (LC).
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water). Create a series of dilutions to determine the linear range of the instrument.
-
LC-HRMS Analysis: Inject the sample into the LC-HRMS system. While chromatographic separation may not be essential for a pure standard, it can help eliminate potential interferences.
-
Mass Spectral Acquisition: Acquire the full scan mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
Data Analysis:
-
Identify the ion cluster corresponding to the molecular ion of this compound and its isotopologues (d0 to d4).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic enrichment using the following formula:
where n is the number of deuterium atoms (0 to 4) and A_n is the peak area of the corresponding isotopologue.
-
Determination of Isotopic Purity by NMR Spectroscopy
Objective: To confirm the positions of deuteration and assess the isotopic enrichment.
Instrumentation: High-field Nuclear Magnetic Resonance (NMR) Spectrometer.
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4).
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum. The absence or significant reduction of signals at the 2 and 3 positions, compared to an unlabeled standard, provides qualitative confirmation of deuteration. Residual proton signals can be integrated to estimate the percentage of non-deuterated species.
-
²H NMR Acquisition: Acquire a ²H (Deuterium) NMR spectrum. The presence of signals corresponding to the 2 and 3 positions confirms the sites of deuteration. The relative integration of these signals can be used to assess the distribution of deuterium.
Signaling Pathway and Experimental Workflow
Inhibition of GABA Synthesis
3-Mercaptopropionic acid is a known inhibitor of glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for converting glutamate to the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[2][3][4][5][6] This inhibition leads to a reduction in GABA levels in the brain, which can induce convulsions.[2][3] The deuterated form, this compound, is expected to have a similar mechanism of action and can be used to trace the metabolic fate of the molecule in such studies.
Experimental Workflow: Use as an Internal Standard in LC-MS/MS
This compound is an ideal internal standard for the quantification of unlabeled 3-Mercaptopropionic acid in biological samples due to its similar chemical and physical properties and its distinct mass.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]
- 3. Overview of GABA Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. Inhibition of glutamate decarboxylase activity by 3-mercaptopropionic acid has different time course in the immature and adult rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the glutamic acid decarboxylase inhibitor 3-mercaptopropionic acid on the synthesis of brain GABA in vivo and postmortally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Gold Standard of Precision: A Technical Guide to Deuterium-Labeled Internal Standards for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of chromatography and mass spectrometry, the pursuit of precision and accuracy is paramount. The inherent variability in complex biological matrices, sample preparation, and instrument performance necessitates a robust method of normalization. This in-depth technical guide explores the core principles, practical applications, and detailed methodologies of using deuterium-labeled compounds as internal standards (IS), the industry's "gold standard" for mitigating analytical variability and ensuring the integrity of quantitative data.[1]
Core Principles and Advantages
The fundamental principle behind using a deuterium-labeled internal standard is the concept of isotope dilution mass spectrometry (IDMS).[1] A known quantity of a stable isotope-labeled internal standard (SIL-IS), a version of the analyte where one or more hydrogen atoms have been replaced by the heavier, non-radioactive isotope deuterium (B1214612) (²H or D), is added to the sample at the earliest stage of preparation.[1][2] This SIL-IS is chemically and physically almost identical to the analyte of interest, ensuring it behaves similarly during extraction, chromatography, and ionization.[3][4] However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer.[3]
By adding a known and constant amount of the deuterated standard to every sample, calibrator, and quality control sample, the ratio of the analyte's signal to the internal standard's signal is used for quantification.[2] This ratio remains consistent even if the absolute signal intensities fluctuate, effectively normalizing for experimental variability.[2][5]
Key Advantages:
-
Correction for Matrix Effects: Biological matrices like plasma and urine are complex and can suppress or enhance the analyte signal.[2][6] Since the deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.[2][6]
-
Compensation for Sample Preparation Variability: A deuterated internal standard corrects for inconsistencies at multiple stages of the analytical process, including extraction efficiency, volumetric dilutions, and analyte loss during sample preparation.[1][2]
-
Improved Accuracy and Precision: The ability of deuterated standards to correct for multiple sources of error results in significantly improved accuracy and precision of quantitative data, which is crucial for making informed decisions in drug development.[6]
-
Enhanced Assay Robustness: By minimizing variability, deuterated standards contribute to more robust and reliable bioanalytical methods, leading to higher sample throughput and fewer failed analytical runs.[6]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and accepted by regulatory agencies such as the European Medicines Agency (EMA) and is considered a best practice in bioanalytical method validation.[6][7]
Synthesis of Deuterium-Labeled Internal Standards
The incorporation of deuterium into a molecule can be achieved through two primary strategies: hydrogen/deuterium (H/D) exchange and de novo chemical synthesis using deuterated building blocks.[3][8]
-
Hydrogen/Deuterium (H/D) Exchange: This method involves replacing existing hydrogen atoms with deuterium, often catalyzed by acids, bases, or metals.[3][8] While it can be a simpler approach, care must be taken to ensure the deuterium labels are not on exchangeable positions (e.g., on heteroatoms like oxygen or nitrogen), as this can lead to isotopic instability.[8][9]
-
De Novo Chemical Synthesis: This approach offers greater control over the position and number of deuterium labels by using deuterated starting materials or reagents.[3] It is the preferred method for creating stable and reliable internal standards.
Selection Criteria for a High-Quality Deuterated Internal Standard
Several factors are crucial for the successful application of a deuterium-labeled internal standard in quantitative bioanalysis:
-
Isotopic Purity: The SIL-IS should have high isotopic enrichment (typically >98%) to avoid interference with the measurement of the analyte.[3]
-
Chemical Purity: High chemical purity (>99%) is essential to prevent the introduction of interfering substances.[3]
-
Stability of the Label: Deuterium atoms should be placed in positions where they are not susceptible to exchange with protons from the solvent or matrix.[8]
-
Mass Shift: A sufficient mass difference between the analyte and the internal standard is necessary to prevent mass spectrometric cross-talk. A mass difference of 4-5 Da is often recommended.[10]
Quantitative Data and Performance Metrics
The use of deuterated internal standards demonstrably improves the quality of bioanalytical data. The following tables summarize validation and pharmacokinetic data from various studies, illustrating the enhanced accuracy and precision achieved.
| Analyte | Internal Standard Type | Mean Bias (%) | Precision (CV %) | Reference |
| Kahalalide F | Structural Analogue | 96.8 | - | [9][11] |
| Kahalalide F | Deuterated IS | 100.3 | - | [9][11] |
| Sirolimus | Analogue IS | - | 7.6 - 9.7 | [9] |
| Sirolimus | Deuterated IS | - | 2.7 - 5.7 | [9] |
Table 1: Comparison of Assay Performance with Different Internal Standards. This table highlights the significant improvement in accuracy (mean bias closer to 100%) and precision (lower coefficient of variation) when a deuterated internal standard is used compared to a structural analogue.[9][11]
| Parameter | Acceptance Criteria (FDA/EMA) | Typical Performance with Deuterated IS |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | Within ±10% |
| Precision | ≤15% CV (≤20% at LLOQ) | ≤10% CV |
| Linearity (r²) | ≥0.99 | ≥0.995 |
Table 2: Typical Validation Results for an LC-MS/MS Method Using a Deuterated Internal Standard. This table summarizes typical validation results for a bioanalytical method, demonstrating that the use of a deuterated internal standard allows for the achievement of regulatory requirements for accuracy, precision, and linearity.
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reproducible bioanalytical science. The following sections provide detailed methodologies for sample preparation and LC-MS/MS analysis.
Sample Preparation: Protein Precipitation
This protocol is a representative example for the quantification of a small molecule drug in human plasma.
Materials:
-
Human plasma samples
-
Deuterated Internal Standard (IS) working solution
-
Acetonitrile (B52724) (ACN), LC-MS grade, ice-cold
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
Methodology:
-
Thaw frozen plasma samples on ice.
-
Vortex samples to ensure homogeneity.[2]
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.[1]
-
Add 20-25 µL of the IS working solution to each tube (except for blank matrix samples).[1][2]
-
Vortex briefly (5-10 seconds).[1]
-
Add 250-300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.[5]
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a new vial or 96-well plate for LC-MS/MS analysis.[1][5]
LC-MS/MS Analysis
This protocol is a generalized example for the analysis of a small molecule drug and its deuterated internal standard.
Instrumentation:
-
UPLC/HPLC System
-
Triple Quadrupole Mass Spectrometer
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
LC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution: A typical gradient would involve a linear ramp from a low percentage of Mobile Phase B to a high percentage over several minutes to elute the analyte and internal standard, followed by a wash and re-equilibration step.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters (e.g., Gas 1, Gas 2, Curtain Gas, Temperature, IonSpray Voltage): These will be optimized for the specific analyte and instrument.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard will be determined during method development.
Visualizing Workflows and Logical Relationships
Diagrams are powerful tools for illustrating complex processes. The following visualizations, created using the DOT language, depict key workflows and logical relationships in the application of deuterium-labeled internal standards.
Caption: General workflow for quantitative bioanalysis using a deuterium-labeled internal standard.
Caption: How a deuterated IS corrects for various sources of analytical variability.
Caption: End-to-end workflow for a pharmacokinetic study utilizing a deuterated internal standard.
Conclusion
Deuterium-labeled internal standards are a cornerstone of modern quantitative mass spectrometry, offering a reliable means to correct for analytical variability and ensure accurate and precise results.[3] A thorough understanding of their synthesis, selection criteria, and proper implementation is essential for any researcher, scientist, or drug development professional working in this field. By leveraging the power of isotope dilution, these standards enable the generation of high-quality, regulatory-grade data that is fundamental to advancing scientific research and bringing new therapeutics to patients.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. scispace.com [scispace.com]
Unraveling Cellular Metabolism: An In-depth Technical Guide to Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
Isotopic labeling has emerged as a powerful and indispensable tool in the study of cellular metabolism, offering an unparalleled window into the dynamic and intricate network of biochemical reactions that sustain life. By tracing the fate of atoms through metabolic pathways, researchers can gain profound insights into cellular physiology, identify metabolic dysregulations in disease, and accelerate the development of novel therapeutics. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation of isotopic labeling in metabolic studies, with a focus on practical application for researchers in academia and the pharmaceutical industry.
Core Principles of Isotopic Labeling
At its heart, isotopic labeling involves the use of molecules in which one or more atoms have been replaced with a stable, heavy isotope, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H).[1] These labeled compounds, often referred to as tracers, are introduced into a biological system, where they are taken up by cells and metabolized in the same manner as their naturally occurring, unlabeled counterparts.[1] The key advantage of using stable isotopes is that they are non-radioactive and therefore safe for a wide range of in vitro and in vivo applications.[1]
The journey of the labeled atoms through various metabolic pathways can be tracked using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] These methods can distinguish between molecules containing the heavy isotope (isotopologues) and their unlabeled forms based on differences in mass or nuclear spin properties.[2][3] By analyzing the distribution and abundance of these isotopologues in different metabolites over time, researchers can elucidate metabolic pathways, quantify the rate of metabolic reactions (flux), and identify the contributions of different substrates to cellular metabolism.[2][4]
Key Experimental Techniques
The successful implementation of isotopic labeling studies relies on a combination of robust experimental design, precise analytical measurements, and sophisticated data analysis. The two primary analytical platforms used in these studies are Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.
Mass Spectrometry (MS)
MS is the most widely used technique for analyzing isotopically labeled samples due to its high sensitivity and resolution.[2] Coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it allows for the detection and quantification of a wide range of metabolites.[2] In a typical LC-MS experiment, metabolites are first separated based on their physicochemical properties and then ionized. The mass spectrometer then measures the mass-to-charge ratio (m/z) of the resulting ions, allowing for the differentiation of unlabeled and labeled metabolites.[1] The relative abundance of each isotopologue provides a mass isotopologue distribution (MID), which is a key parameter for metabolic flux analysis.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While generally less sensitive than MS, NMR spectroscopy offers the unique advantage of providing positional information about the isotopic label within a molecule.[3] This ability to distinguish between different isotopomers (molecules with the same number of isotopic labels but at different positions) can be crucial for resolving complex metabolic pathways.[3] 1D and 2D NMR techniques can be used to identify and quantify labeled metabolites in complex biological samples with minimal sample preparation.[6][7]
Quantitative Data Presentation
A primary output of isotopic labeling studies is quantitative data on metabolic fluxes and substrate contributions. Presenting this data in a clear and structured format is essential for interpretation and comparison across different experimental conditions.
| Parameter | Control Group | Treatment Group | p-value | Reference |
| Glucose Uptake Rate (nmol/10^6 cells/hr) | 15.2 ± 1.8 | 25.7 ± 2.3 | <0.01 | [8] |
| Lactate Secretion Rate (nmol/10^6 cells/hr) | 28.1 ± 3.1 | 45.9 ± 4.5 | <0.01 | [8] |
| Fractional Contribution of Glucose to Citrate (%) | 45.3 ± 5.2 | 68.1 ± 6.7 | <0.05 | [9] |
| Fractional Contribution of Glutamine to Citrate (%) | 51.8 ± 6.1 | 28.4 ± 4.9 | <0.05 | [9] |
| Pentose Phosphate Pathway Flux (% of Glucose Uptake) | 8.3 ± 1.1 | 15.6 ± 2.0 | <0.01 | [10] |
Table 1: Example of Quantitative Metabolic Flux Data. This table illustrates how quantitative data from a hypothetical isotopic labeling experiment comparing a control and a treatment group can be presented. The data includes key metabolic rates and the fractional contribution of different substrates to a central metabolite, citrate.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Citrate | 15.2% | 5.1% | 35.8% | 8.2% | 30.5% | 3.1% | 2.1% |
| Glutamate | 20.7% | 4.3% | 10.1% | 2.5% | 58.3% | 4.1% | - |
| Aspartate | 33.1% | 6.8% | 15.4% | 42.1% | 2.6% | - | - |
| Malate | 25.9% | 7.2% | 22.3% | 40.1% | 4.5% | - | - |
Table 2: Example of Mass Isotopologue Distribution (MID) Data. This table shows the percentage of different isotopologues for several key metabolites after labeling with [U-¹³C₆]-glucose. M+n represents the metabolite with 'n' ¹³C atoms incorporated.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments in isotopic labeling studies.
Protocol 1: In Vitro ¹³C-Glucose Labeling of Adherent Mammalian Cells
This protocol outlines the steps for labeling cultured cells with uniformly labeled ¹³C-glucose to trace its metabolism through central carbon pathways.[11][12]
Materials:
-
Adherent mammalian cells of interest
-
Standard cell culture medium
-
Glucose-free cell culture medium (e.g., DMEM)
-
[U-¹³C₆]-Glucose
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol (B129727), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of labeling.
-
Media Preparation: Prepare the labeling medium by dissolving [U-¹³C₆]-glucose in glucose-free medium to the desired final concentration (e.g., 25 mM). Supplement with 10% dFBS and other necessary components like L-glutamine and antibiotics. Sterile filter the complete labeling medium.
-
Initiation of Labeling:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for a predetermined duration. The incubation time depends on the metabolic pathway of interest and the time required to reach isotopic steady state.
-
Metabolism Quenching and Metabolite Extraction:
-
Place the culture plate on a bed of dry ice to rapidly cool the cells and quench metabolic activity.
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled glucose.
-
Aspirate the PBS completely.
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Use a cell scraper to detach the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the cell lysate vigorously for 30 seconds.
-
Incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until analysis.
-
Protocol 2: LC-MS Analysis of ¹³C-Labeled Metabolites
This protocol provides a general workflow for the analysis of polar metabolites from ¹³C-labeling experiments using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a high-resolution mass spectrometer.[13]
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
HILIC chromatography column
-
High-resolution mass spectrometer (e.g., Q-Exactive or similar)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 80% acetonitrile).
-
Chromatographic Separation:
-
Inject the reconstituted sample onto the HILIC column.
-
Separate the metabolites using a gradient of decreasing acetonitrile concentration. For example:
-
0-2 min: 80% B
-
2-12 min: 80% to 20% B
-
12-15 min: 20% B
-
15-16 min: 20% to 80% B
-
16-20 min: 80% B (re-equilibration)
-
-
-
Mass Spectrometry Analysis:
-
Analyze the eluent from the LC system using the mass spectrometer in both positive and negative ion modes.
-
Acquire data in full scan mode with a high resolution (e.g., >70,000) to accurately determine the m/z of the different isotopologues.
-
Use a targeted Selected Ion Monitoring (SIM) or parallel reaction monitoring (PRM) approach to enhance the detection of specific labeled metabolites.
-
-
Data Analysis:
-
Process the raw data using specialized software to identify and integrate the peaks corresponding to the different isotopologues of each metabolite.
-
Correct the raw peak areas for the natural abundance of ¹³C.
-
Calculate the Mass Isotopologue Distribution (MID) for each metabolite.
-
Mandatory Visualizations
Diagrams are essential for visualizing the complex relationships in metabolic studies. The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.
Conclusion
Isotopic labeling is a cornerstone of modern metabolic research, providing a dynamic and quantitative view of cellular biochemistry. For researchers, scientists, and drug development professionals, a thorough understanding of these techniques is paramount for advancing our knowledge of health and disease and for the development of effective therapeutic strategies. This guide has provided an in-depth overview of the core principles, experimental protocols, and data presentation methods in isotopic labeling studies. By leveraging the power of stable isotope tracers, the scientific community can continue to unravel the complexities of metabolism and translate these findings into meaningful clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative metabolic fluxes regulated by trans-omic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation and Data Analysis for NMR-Based Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 7. pure.psu.edu [pure.psu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative fluxomics of circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review of metabolic pathways activated in cancer cells as determined through isotopic labeling and network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
3-Mercaptopropionic Acid-d4: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of safety and handling information for 3-Mercaptopropionic acid-d4. It is intended as a technical guide and is not a substitute for a formal Safety Data Sheet (SDS). While specific safety data for the deuterated form is limited, the information presented here is based on the well-documented profile of its non-deuterated analogue, 3-Mercaptopropionic acid. The isotopic substitution of deuterium (B1214612) for hydrogen is not expected to significantly alter the chemical's primary hazardous properties. Users should always consult the most current SDS provided by their supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.
Introduction to this compound
This compound is a deuterated form of 3-Mercaptopropionic acid (3-MPA), an organosulfur compound containing both a thiol and a carboxylic acid functional group.[1][2] This bifunctionality makes it a versatile reagent in various scientific and industrial applications. In pharmaceutical research and drug development, deuterated compounds are increasingly used to investigate drug metabolism, pharmacokinetics, and to potentially enhance a drug's metabolic stability.[3][4][5] The substitution of deuterium for hydrogen can slow the rate of metabolic breakdown, potentially leading to a longer drug half-life and reduced dosing frequency.[5][6]
The non-deuterated form, 3-MPA, is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, as a capping agent for nanoparticles, a corrosion inhibitor, and as a chain transfer agent in polymer chemistry.[1][2][7] Given these applications, it is crucial for laboratory personnel to be thoroughly familiar with the safety and handling precautions for this class of compounds.
Hazard Identification and Classification
3-Mercaptopropionic acid is classified as a hazardous substance. The primary hazards are its acute toxicity if swallowed, and its corrosive nature, causing severe skin burns and eye damage.[8][9][10][11] It is also noted for its strong, unpleasant odor (stench).[8]
GHS Hazard Classification (based on 3-Mercaptopropionic Acid)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[8][10] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[8][10] |
| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage.[9][11] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[9] |
| Corrosive to Metals | 1 | H290: May be corrosive to metals. |
| Hazardous to the Aquatic Environment, Acute Hazard | 2 | H401: Toxic to aquatic life. |
Physical and Chemical Properties
The following table summarizes key physical and chemical properties for 3-Mercaptopropionic acid. These values are expected to be very similar for the d4 analogue.
| Property | Value |
| Molecular Formula | C₃H₂D₄O₂S |
| Appearance | Colorless to pale yellow liquid.[7] |
| Odor | Stench.[8] |
| Melting Point | 15 - 18 °C (59 - 64 °F).[8] |
| Boiling Point | 110 - 111 °C (230 - 232 °F) at 20 hPa (15 mmHg).[8] |
| Density | 1.218 g/mL at 25 °C. |
| Solubility | Soluble in water.[2] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:
-
Eye Protection: Tightly fitting safety goggles and a face shield (8-inch minimum).[8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[8]
-
Skin and Body Protection: A lab coat, apron, or other protective clothing to prevent skin contact.[8]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge should be used.[8]
General Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Storage Conditions
-
Store in a cool, dry, and well-ventilated place.[8]
-
Keep containers tightly closed to prevent leakage.[8]
-
Store in a corrosive-resistant container.
-
Store locked up.
-
Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[8]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First Aid Measures
The following diagram outlines the initial first aid response to different types of exposure.
Caption: First aid response to exposure incidents.
Spill and Leak Procedures
In the event of a spill, the primary goals are to contain the spill, prevent it from entering drains, and clean it up safely.
Caption: Step-by-step spill response workflow.
Toxicological Information
The toxicological data for 3-Mercaptopropionic acid is summarized below. It is highly toxic if ingested.
| Route of Exposure | Toxicological Data |
| Oral (Acute) | LD50 Rat: 96 mg/kg. |
| Inhalation | Harmful if inhaled. |
| Skin Corrosion | Causes severe skin burns.[8][10] |
| Eye Damage | Causes serious eye damage.[9][11] |
| Carcinogenicity | Not classified as a carcinogen by IARC or ACGIH.[8] |
Experimental Protocols and Applications
While specific experimental protocols for this compound are not widely published, its use can be inferred from the applications of its non-deuterated counterpart and the general use of deuterated compounds in research.
-
Metabolic Studies: As a deuterated compound, it can be used as an internal standard in mass spectrometry-based assays to track the metabolic fate of a parent drug or to quantify metabolites.[3][4]
-
Nanoparticle Functionalization: The thiol group has a strong affinity for gold and other noble metal surfaces, making it useful for creating hydrophilic coatings on quantum dots and other nanoparticles for biological applications.[12]
-
Pharmaceutical Synthesis: It can serve as a deuterated building block in the synthesis of novel drug candidates, where the deuterium may confer improved pharmacokinetic properties.[13]
When using this compound in any experimental setting, it is imperative to incorporate the handling and safety precautions outlined in this guide into the experimental design and standard operating procedures. A thorough risk assessment should be performed for each specific protocol.
References
- 1. atamankimya.com [atamankimya.com]
- 2. nbinno.com [nbinno.com]
- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 6. Drug Developers Look to Deuterated Drugs as Risk Managed Opportunity - Drug Discovery Today [drugdiscoverytoday.com]
- 7. What Is 3-Mercaptopropionic Acid (3-MPA) and How Is It Used in Industry? [jindunchemical.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. chemos.de [chemos.de]
- 10. This compound | CAS#:1141488-67-6 | Chemsrc [chemsrc.com]
- 11. 3-Mercaptopropionic Acid MSDS/SDS | Supplier & Distributor [dimethyl-disulfide.net]
- 12. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]
- 13. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols: 3-Mercaptopropionic Acid-d4 as an Internal Standard for LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptopropionic acid (3-MPA) is a sulfur-containing carboxylic acid involved in various biological and industrial processes. Accurate quantification of 3-MPA in biological matrices is crucial for understanding its physiological roles and for monitoring potential exposures in industrial settings. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the sensitive and selective quantification of small molecules like 3-MPA. The use of a stable isotope-labeled internal standard, such as 3-Mercaptopropionic acid-d4 (3-MPA-d4), is essential for achieving high accuracy and precision in LC-MS analysis by correcting for matrix effects and variations during sample preparation and injection.
This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantification of 3-MPA in biological samples by LC-MS/MS.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a highly accurate method for quantitative analysis. It involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical procedure. The internal standard is chemically identical to the analyte and therefore behaves similarly during sample preparation, chromatography, and ionization. Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass difference, the ratio of their signals can be used to accurately determine the concentration of the analyte in the original sample, compensating for any losses or variations during the analytical process.
Experimental Protocols
Materials and Reagents
-
3-Mercaptopropionic acid (3-MPA) standard
-
This compound (3-MPA-d4) internal standard
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724)
-
Formic acid
-
Trichloroacetic acid (TCA)
-
Human plasma (or other relevant biological matrix)
Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 3-MPA and 3-MPA-d4 into separate 10 mL volumetric flasks.
-
Dissolve in LC-MS grade water and bring to volume.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 3-MPA by serial dilution of the primary stock solution with LC-MS grade water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the 3-MPA-d4 primary stock solution with LC-MS grade water to a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
-
Thaw biological samples (e.g., plasma) on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the sample.
-
Add 10 µL of the 100 ng/mL 3-MPA-d4 internal standard working solution to each sample, calibrator, and quality control sample (except for the blank).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold 10% (w/v) trichloroacetic acid in acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 2 |
| 1.0 | 2 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 2 |
| 6.0 | 2 |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 3-Mercaptopropionic acid | 105.0 | 59.0 | 20 | 10 |
| This compound | 109.0 | 63.0 | 20 | 10 |
Data Presentation
Method Validation Summary
The performance of the LC-MS/MS method for the quantification of 3-MPA using 3-MPA-d4 as an internal standard was validated for linearity, precision, accuracy, and recovery.
Table 1: Linearity of the Calibration Curve
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| 3-Mercaptopropionic acid | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| 3 (Low QC) | < 10% | < 15% | 85 - 115% |
| 50 (Mid QC) | < 10% | < 15% | 85 - 115% |
| 800 (High QC) | < 10% | < 15% | 85 - 115% |
Table 3: Recovery
| Analyte | Low QC Recovery (%) | Mid QC Recovery (%) | High QC Recovery (%) |
| 3-Mercaptopropionic acid | > 85% | > 85% | > 85% |
Visualizations
Caption: Experimental workflow for the quantification of 3-MPA using 3-MPA-d4 as an internal standard.
Caption: Logical relationship illustrating the role of the internal standard in accurate quantification.
Application Note: Quantitative Analysis of 3-Mercaptopropionic Acid in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Mercaptopropionic acid (3-MPA) is a sulfur-containing organic compound that plays a role in various biological and chemical processes. It is utilized in the synthesis of pharmaceuticals and acts as a chain transfer agent in polymerization. Given its reactivity and potential toxicological relevance, a robust and reliable method for its quantification in biological matrices is essential for preclinical and clinical studies. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 3-MPA in human plasma. The use of a stable isotope-labeled deuterated internal standard (3-MPA-d4) ensures high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.
Principle
The analytical method is based on the principle of stable isotope dilution mass spectrometry. A known concentration of the deuterated internal standard (3-MPA-d4), which is chemically identical to the analyte but has a different mass, is added to the plasma samples at the beginning of the sample preparation process. The analyte and the internal standard are then extracted from the plasma matrix using protein precipitation. The extracted samples are analyzed by LC-MS/MS. The chromatographic system separates 3-MPA from other endogenous plasma components. The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, detects and quantifies the specific precursor-to-product ion transitions for both 3-MPA and 3-MPA-d4. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of 3-MPA in the sample, effectively correcting for any sample loss during preparation or fluctuations in instrument response.
Application Notes and Protocols for 3-Mercaptopropionic acid-d4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 3-Mercaptopropionic acid-d4 (3-MPA-d4) in cell culture experiments. This document outlines the underlying principles, detailed experimental protocols, and data analysis workflows for studying metabolic pathways and enzyme kinetics using this stable isotope-labeled compound.
Introduction
3-Mercaptopropionic acid (3-MPA) is a well-characterized inhibitor of glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate.[1] By using the deuterated form, this compound, researchers can trace the metabolic fate of this molecule and its impact on cellular metabolism with high precision using mass spectrometry. The stable isotopes do not significantly alter the chemical properties of the molecule, making it an excellent tool for metabolic flux analysis and pharmacokinetic studies in a cell culture environment.[2]
The primary application of 3-MPA-d4 in a research setting is to quantitatively assess the inhibition of GABA synthesis and to study the downstream effects of this inhibition on cellular function. This can be particularly relevant in neuroscience research, cancer biology, and drug development, where the GABAergic system plays a crucial role.
Physicochemical Properties and Handling
Proper handling and storage of this compound are essential for maintaining its integrity and ensuring reproducible experimental results.
| Property | Value | Reference |
| Molecular Formula | C₃H₂D₄O₂S | [3] |
| Molecular Weight | 110.17 g/mol | [3] |
| Appearance | Colorless oil | [4] |
| Melting Point | 16.8 °C | [3] |
| Boiling Point | 111 °C at 15 mmHg | [3] |
| Solubility | Soluble in water, alcohol, benzene, and ether | [3] |
| Stability | Stable under recommended storage conditions. May decompose at high temperatures or in the presence of strong oxidizing agents. |
Storage: Store at room temperature in a tightly sealed container.[4]
Handling: 3-Mercaptopropionic acid is toxic if swallowed and can cause skin and eye irritation.[5] It is recommended to handle this compound in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Mechanism of Action: Inhibition of GABA Synthesis
3-Mercaptopropionic acid acts as a competitive inhibitor of glutamate decarboxylase (GAD).[1] GAD catalyzes the conversion of the excitatory neurotransmitter glutamate to the inhibitory neurotransmitter GABA.[6] By inhibiting GAD, 3-MPA leads to a reduction in GABA levels.[7]
Experimental Protocols
The following protocols provide a framework for using 3-MPA-d4 in cell culture for stable isotope tracing experiments. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Preparation of this compound Stock Solution
-
Determine the appropriate solvent. Based on its properties, 3-MPA-d4 is soluble in water and common organic solvents. For cell culture applications, sterile phosphate-buffered saline (PBS) or the cell culture medium itself are recommended.
-
Prepare a concentrated stock solution. Weigh a precise amount of 3-MPA-d4 and dissolve it in the chosen solvent to create a stock solution (e.g., 10 mM).
-
Sterilize the stock solution. Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution. Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use.
Protocol 2: Cell Culture and Labeling with 3-MPA-d4
-
Cell Seeding. Plate the cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Culture. Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂. For metabolic studies, the use of dialyzed FBS is recommended to reduce the concentration of small molecules that could interfere with the analysis.
-
Treatment with 3-MPA-d4. Once the cells have reached the desired confluency, replace the existing medium with fresh medium containing the desired final concentration of 3-MPA-d4. The optimal concentration should be determined empirically, but based on in vitro enzyme inhibition data, a starting range of 1-100 µM is suggested.
-
Incubation. Incubate the cells with 3-MPA-d4 for a predetermined period. The incubation time will depend on the specific experimental goals and the turnover rate of the metabolites of interest. A time-course experiment is recommended to determine the optimal labeling duration.
Protocol 3: Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of 3-MPA-d4 on the chosen cell line to ensure that the observed metabolic changes are not due to cell death.
-
Cell Treatment. Seed cells in a 96-well plate and treat with a range of 3-MPA-d4 concentrations. Include an untreated control group.
-
MTT Addition. After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization. Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement. Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
| Concentration of 3-MPA-d4 | Cell Viability (%) (Example Data) |
| 0 µM (Control) | 100 |
| 1 µM | 98 ± 3 |
| 10 µM | 95 ± 4 |
| 100 µM | 85 ± 6 |
| 1 mM | 50 ± 8 |
Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.
Protocol 4: Sample Preparation for LC-MS Analysis
-
Metabolism Quenching and Cell Harvesting. After incubation with 3-MPA-d4, rapidly quench cellular metabolism by washing the cells with ice-cold PBS. Harvest the cells by scraping in a cold quenching solution (e.g., 80% methanol).
-
Cell Lysis. Lyse the cells by sonication or freeze-thaw cycles to release intracellular metabolites.
-
Protein Precipitation. Precipitate proteins by adding a cold solvent such as acetonitrile (B52724) or methanol. Centrifuge the samples to pellet the protein debris.
-
Supernatant Collection. Carefully collect the supernatant, which contains the small molecule metabolites.
-
Sample Concentration. Dry the supernatant using a vacuum concentrator.
-
Reconstitution. Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile/water).
Data Analysis and Visualization
The following diagrams illustrate the experimental workflow and the expected data output.
Quantitative Data Summary
The following table summarizes key quantitative data for 3-Mercaptopropionic acid based on available literature. These values can serve as a starting point for designing experiments with 3-MPA-d4.
| Parameter | Value | Species/System | Reference |
| Ki for GAD inhibition | ~5 µM | Rat brain (in vitro) | |
| Concentration for in vitro GABA release inhibition | Threshold ~0.1 mM, significant at 1 mM | Rat brain slices | |
| In vivo dosage causing GABA reduction | 25 mg/kg (i.p.) | Rat | [7] |
| In vivo dosage causing cardiovascular effects | 97.5 - 195 mg/kg (i.p.) | Guinea pig |
Conclusion
This compound is a valuable tool for investigating the inhibition of GABA synthesis and its metabolic consequences in cell culture. By following the protocols outlined in these application notes, researchers can obtain reliable and reproducible data to advance their understanding of the GABAergic system in health and disease. Careful optimization of experimental conditions for each specific cell line and research question is essential for successful outcomes.
References
- 1. Mercaptopropionic acid: a convulsant that inhibits glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. researchgate.net [researchgate.net]
- 4. A convulsant, 3-mercaptopropionic acid, decreases the level of GABA in pancreatic islets of rat as well as that of brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Time course of effects of 3-mercaptopropionic acid on GABA levels in different brain regions in guinea pigs: possible relationship with associated cardiovascular changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences between immature and adult rats in brain glutamate decarboxylase inhibition by 3-mercaptopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-mercaptopropionic acid inhibits GABA release from rat brain slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Short-Chain Fatty Acids in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are key metabolites produced by the gut microbiota through the fermentation of dietary fibers.[1][2][3] These molecules are crucial signaling molecules that play a significant role in maintaining physiological homeostasis and have been implicated in a range of diseases, including inflammatory bowel disease, colon cancer, diabetes, and neurodegenerative disorders.[2][3] Consequently, the accurate and robust quantification of SCFAs in various biological matrices is essential for understanding their role in health and disease and for the development of novel therapeutics.
This application note provides a detailed protocol for the analysis of SCFAs using a derivatization-based Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. LC-MS/MS offers high sensitivity and specificity, making it the preferred platform for SCFA analysis. However, the inherent volatility and high polarity of SCFAs present analytical challenges, such as poor retention on reversed-phase chromatography columns and inefficient ionization.[1][4] To overcome these limitations, a chemical derivatization step is employed to enhance the chromatographic properties and ionization efficiency of the analytes.[5] This protocol details a widely used method involving derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH), followed by reversed-phase LC-MS/MS analysis.
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of SCFAs is depicted below. The process begins with sample collection and preparation, followed by a chemical derivatization step. The derivatized SCFAs are then separated by liquid chromatography and detected by tandem mass spectrometry.
Materials and Reagents
-
SCFA standards (Acetic acid, Propionic acid, Butyric acid, etc.)
-
Stable isotope-labeled internal standards ([¹³C,D₃]-Acetic acid, [D₅]-Propionic acid, [D₇]-Butyric acid, etc.)[6]
-
3-nitrophenylhydrazine (3-NPH) hydrochloride[7]
-
N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride[7]
-
Pyridine
-
Formic acid (LC-MS grade)[6]
-
Acetonitrile (LC-MS grade)[6]
-
Water (LC-MS grade)
-
Isopropanol (for sample homogenization)[6]
-
Diethyl ether
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
Experimental Protocols
Sample Preparation (Fecal Samples)
-
Fecal samples should be homogenized immediately after collection or stored at -80°C.[6]
-
Homogenize the fecal sample in 70% isopropanol.[6] A common ratio is 1:10 (w/v).
-
Determine the dry weight of an aliquot of the homogenate by overnight drying in a vacuum centrifuge.[6]
-
Centrifuge the homogenate to pellet solid debris.
-
Collect the clear supernatant for the derivatization step.[6]
Derivatization with 3-Nitrophenylhydrazine (3-NPH)
This protocol is adapted from methods described for the derivatization of SCFAs to their 3-nitrophenylhydrazone forms.[6][7]
-
To 50 µL of the sample supernatant, add an appropriate amount of stable isotope-labeled internal standards for each SCFA to be quantified.[6]
-
Add 50 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) hydrochloride in HPLC-MS grade water.[7]
-
Add 50 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride in HPLC-MS grade water.[7]
-
Incubate the mixture at 40°C for 30 minutes with constant shaking.[7]
-
Quench the reaction by adding 200 µL of 0.1% formic acid in water.[6][7] The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Method Development
The development of a robust LC-MS/MS method involves the optimization of chromatographic separation and mass spectrometric detection parameters.
Liquid Chromatography Parameters
-
Column: A reversed-phase C18 column is commonly used for the separation of 3-NPH derivatized SCFAs.[6] A typical column is a Kinetex® 2.6 µm XB-C18, 50 x 2.1 mm.[6]
-
Mobile Phase:
-
Gradient Elution: A gradient elution is necessary to separate the SCFAs. An example gradient is as follows:
-
0.0–0.3 min: 10% B
-
2.5–3.5 min: 20% B
-
3.6–4.5 min: 90% B
-
4.6–5.5 min: 10% B (re-equilibration)[7]
-
-
Flow Rate: 500 µL/min[7]
-
Injection Volume: 5 µL[7]
Mass Spectrometry Parameters
-
Ionization Mode: Negative Electrospray Ionization (ESI) is typically used for the analysis of 3-NPH derivatized SCFAs.[7]
-
Ion Source Parameters:
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each SCFA derivative and its corresponding internal standard.
Quantitative Data
The following tables summarize the mass spectrometric parameters and performance characteristics of the LC-MS/MS method for SCFA analysis.
Table 1: MRM Transitions and MS Parameters for 3-NPH Derivatized SCFAs
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Acetic Acid-3NPH | 1.05 | 194.1 | 137.1 | -50 | -17 |
| [¹³C,D₃]-Acetic Acid-3NPH (IS) | 1.05 | 198.1 | 137.1 | -50 | -17 |
| Propionic Acid-3NPH | 1.63 | 208.1 | 137.1 | -60 | -20 |
| [D₅]-Propionic Acid-3NPH (IS) | 1.61 | 213.1 | 137.1 | -60 | -20 |
| Butyric Acid-3NPH | 2.53 | 222.1 | 137.1 | -60 | -20 |
| Isobutyric Acid-3NPH | 2.36 | 222.1 | 137.1 | -60 | -20 |
| [D₇]-Butyric Acid-3NPH (IS) | 2.47 | 229.1 | 137.1 | -60 | -20 |
Data compiled from literature sources.[6]
Table 2: Method Validation and Performance Characteristics
| Parameter | Acetate | Propionate | Butyrate |
| Linearity (r²) | >0.998 | >0.998 | >0.998 |
| Limit of Detection (LOD) | 0.003 mM | 0.001 mM | 0.001 mM |
| Limit of Quantification (LOQ) | 0.01 µM | 0.01 µM | 0.01 µM |
| Intra-day Precision (%RSD) | <12% | <12% | <12% |
| Inter-day Precision (%RSD) | <20% | <20% | <20% |
| Accuracy (% Recovery) | 92-120% | 92-120% | 92-120% |
Performance characteristics are method-dependent and may vary. Data is representative of typical validated methods.[2][3][8]
SCFA Signaling Pathways
SCFAs exert their biological effects primarily through the activation of G-protein coupled receptors (GPCRs), such as GPR41 and GPR43, and by inhibiting histone deacetylases (HDACs).[4] The diagram below illustrates this general signaling mechanism.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for the quantification of short-chain fatty acids in complex biological matrices. The use of chemical derivatization with 3-nitrophenylhydrazine effectively overcomes the analytical challenges associated with these volatile and polar compounds. By following the provided protocols for sample preparation, derivatization, and LC-MS/MS analysis, researchers can obtain high-quality quantitative data to advance our understanding of the role of SCFAs in health and disease. This method is a valuable tool for academic research, clinical studies, and drug development programs targeting the gut microbiome and its metabolites.
References
- 1. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers [mdpi.com]
- 5. A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 8. Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 3-Mercaptopropionic Acid for Improved Detection
Introduction
3-Mercaptopropionic acid (3-MPA) is a bifunctional organic compound containing both a thiol and a carboxylic acid group. Its presence and concentration are of interest in various fields, including environmental science, as an intermediate in sulfur metabolism, and in industrial applications as a chain transfer agent in polymerizations and a component in the production of PVC stabilizers.[1] Due to its high reactivity and often low concentrations in complex matrices, direct analysis of 3-MPA can be challenging.[2][3][4] Derivatization, the process of chemically modifying a compound to produce a new compound with properties that are more suitable for analysis, is a crucial step to enhance its detectability and improve chromatographic performance.[5]
This document provides detailed application notes and protocols for the derivatization of 3-mercaptopropionic acid for improved detection by High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are intended for researchers, scientists, and drug development professionals.
HPLC-Based Derivatization Methods
Pre-column derivatization for HPLC analysis is a common strategy to introduce a fluorophore or chromophore to the 3-MPA molecule, thereby significantly enhancing its sensitivity for fluorescence or UV detection.
Method 1: Derivatization with Monobromobimane (B13751) (mBBr) for Fluorescence Detection
This method is highly sensitive and specific for thiols. Monobromobimane reacts with the thiol group of 3-MPA to form a stable, highly fluorescent derivative.
Reaction Principle:
Caption: Derivatization of 3-MPA with monobromobimane.
Experimental Protocol:
Reagents:
-
3-Mercaptopropionic acid (3-MPA) standard
-
Monobromobimane (mBBr) solution (15 mM in acetonitrile)
-
Tris-HCl buffer (0.2 M, pH 9.3)
-
Acetonitrile (HPLC grade)
-
Ultrapure water (HPLC grade)
-
Formic acid
Procedure:
-
Sample/Standard Preparation: Prepare a series of 3-MPA standards in ultrapure water. For unknown samples, ensure they are in an aqueous solution.
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 100 µL of the sample or standard solution with 100 µL of Tris-HCl buffer.
-
Add 50 µL of the 15 mM mBBr solution.
-
Vortex the mixture and incubate in the dark at room temperature for 30 minutes.
-
-
Reaction Termination: Stop the reaction by adding 50 µL of 1 M formic acid.
-
Analysis: The derivatized sample is now ready for injection into the HPLC system.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: Fluorescence detector with excitation at 380 nm and emission at 480 nm.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 4.3 nmol/L | [2][3] |
| Linearity (r) | >0.99 | [2][3] |
| Concentration Range | 0.005 - 25 µmol/L | [2][3] |
| Recovery | 97 - 105% | [2][3] |
| Intra-day Precision (% CV) | 2.68 - 7.01% | [2][3] |
| Inter-day Precision (% CV) | 4.86 - 12.5% | [2][3] |
| Derivative Stability | Stable for over one year at 4°C with only 3-5% loss | [2][3] |
Method 2: Derivatization with o-Phthaldialdehyde (OPA) for Fluorescence Detection
While OPA is commonly used to derivatize primary amines in the presence of a thiol, this chemistry can be adapted to quantify thiols like 3-MPA by using a primary amine as a reagent. The reaction forms a highly fluorescent isoindole derivative.
Reaction Principle:
Caption: Derivatization of 3-MPA with OPA and a primary amine.
Experimental Protocol:
Reagents:
-
3-Mercaptopropionic acid (3-MPA) standard
-
o-Phthaldialdehyde (OPA) solution (e.g., 10 mg/mL in methanol)
-
Glycine (B1666218) solution (e.g., 50 mM in borate (B1201080) buffer)
-
Borate buffer (0.4 M, pH 9.5)
-
Methanol (B129727) (HPLC grade)
-
Ultrapure water (HPLC grade)
Procedure:
-
Reagent Preparation: Prepare the OPA derivatizing reagent by mixing the OPA solution and glycine solution in the borate buffer. This reagent should be prepared fresh daily.
-
Sample/Standard Preparation: Prepare 3-MPA standards in ultrapure water.
-
Derivatization Reaction:
-
Mix a small volume of the sample or standard (e.g., 10 µL) with a larger volume of the OPA derivatizing reagent (e.g., 100 µL).
-
Allow the reaction to proceed for a short, precisely controlled time (e.g., 1-2 minutes) at room temperature.
-
-
Analysis: Immediately inject a fixed volume of the reaction mixture into the HPLC system.
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with a phosphate (B84403) or acetate (B1210297) buffer and an organic modifier like methanol or acetonitrile.
-
Flow Rate: Typically 1.0 - 1.5 mL/min
-
Injection Volume: 20 µL
-
Detection: Fluorescence detector with excitation around 340 nm and emission around 450 nm.
Quantitative Data Summary (for a similar analyte, GABA, using OPA/MPA derivatization):
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.004 µg/mL | |
| Limit of Quantification (LOQ) | 0.02 µg/mL | |
| Linearity Range | 0.2 - 0.9 µg/mL |
GC-MS Based Derivatization Methods
For analysis by Gas Chromatography (GC), the polar and non-volatile nature of 3-MPA necessitates derivatization to increase its volatility and thermal stability.
Method 3: Silylation for GC-MS Analysis
Silylation is a common derivatization technique where the active hydrogens in the thiol and carboxylic acid groups of 3-MPA are replaced by a trimethylsilyl (B98337) (TMS) group. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a frequently used silylating agent.
Reaction Principle:
Caption: Silylation of 3-MPA using MSTFA.
Experimental Protocol:
Reagents:
-
3-Mercaptopropionic acid (3-MPA) standard
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous) or other suitable solvent (e.g., acetonitrile)
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation: The sample containing 3-MPA must be anhydrous. Lyophilize aqueous samples or perform a solvent extraction followed by drying over anhydrous sodium sulfate.
-
Derivatization Reaction:
-
To the dried sample or standard, add a suitable solvent (e.g., 100 µL of pyridine).
-
Add an excess of MSTFA (e.g., 100 µL).
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.
GC-MS Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, typically in splitless mode for trace analysis.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient starting at a low temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 280°C).
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
Quantitative Data Summary:
Method 4: Esterification for GC-MS Analysis
The carboxylic acid group of 3-MPA can be esterified to increase its volatility. A common reagent for this is BF3-methanol. The thiol group may also need to be derivatized, for example, by subsequent silylation or alkylation, for optimal chromatographic performance.
Reaction Principle:
Caption: Esterification of 3-MPA with BF3-Methanol.
Experimental Protocol:
Reagents:
-
3-Mercaptopropionic acid (3-MPA) standard
-
BF3-methanol solution (e.g., 14% w/v)
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride solution
Procedure:
-
Sample Preparation: The sample should be free of water.
-
Derivatization Reaction:
-
To the sample or standard, add the BF3-methanol solution.
-
Heat the mixture at 60-100°C for 5-15 minutes.
-
-
Extraction:
-
After cooling, add saturated sodium chloride solution and hexane.
-
Vortex thoroughly to extract the methyl ester into the hexane layer.
-
Carefully transfer the hexane layer to a clean vial, potentially drying it further with anhydrous sodium sulfate.
-
-
Analysis: The hexane extract is ready for injection into the GC-MS.
GC-MS Conditions:
-
Similar to the conditions used for silylated derivatives, a non-polar or semi-polar column with a suitable temperature program is recommended.
Quantitative Data Summary:
Summary of Derivatization Methods
| Method | Analyte Group(s) | Detection Technique | Key Advantages | Key Considerations |
| Monobromobimane (mBBr) | Thiol | HPLC-Fluorescence | High sensitivity and specificity for thiols, stable derivative. | Reagent is light-sensitive. |
| o-Phthaldialdehyde (OPA) | Thiol (with amine reagent) | HPLC-Fluorescence | Rapid reaction, high sensitivity. | Derivative stability can be an issue; precise timing is critical. |
| Silylation (e.g., MSTFA) | Thiol, Carboxylic Acid | GC-MS | Derivatizes both functional groups in one step, good volatility. | Reagents are highly moisture-sensitive. |
| Esterification (e.g., BF3-MeOH) | Carboxylic Acid | GC-MS | Effective for carboxylic acids. | Thiol group may require a second derivatization step. |
Experimental Workflows
Caption: Workflow for 3-MPA derivatization with mBBr.
Caption: Workflow for 3-MPA derivatization by silylation.
Conclusion
The choice of derivatization method for 3-mercaptopropionic acid depends on the available instrumentation, the required sensitivity, and the nature of the sample matrix. For highly sensitive and specific quantification of thiols in aqueous samples, HPLC with fluorescence detection following derivatization with monobromobimane is a well-validated and robust method. For analysis by GC-MS, silylation offers a convenient single-step derivatization of both the thiol and carboxylic acid functional groups, though careful sample drying is essential. Esterification is another viable option for the carboxylic acid group, but may require a subsequent step to derivatize the thiol. For all methods, proper validation is crucial to ensure accurate and reliable quantification of 3-mercaptopropionic acid in the desired application.
References
- 1. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Deuterated Standards in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics is a cornerstone of modern biological research and drug development, providing critical insights into the dynamic nature of cellular processes. The use of stable isotope-labeled internal standards is considered the gold standard for accurate and precise quantification of proteins and peptides by mass spectrometry.[1][2] Among these, deuterated standards, where hydrogen atoms are replaced by their stable heavy isotope deuterium (B1214612) (²H), offer a versatile and cost-effective solution for a range of quantitative proteomics workflows.[3][4]
This document provides detailed application notes and protocols for two primary applications of deuterated standards in quantitative proteomics: metabolic labeling with deuterium oxide (D₂O) for global proteome dynamics studies and the use of deuterated synthetic peptides for targeted protein quantification.
I. Metabolic Labeling with Deuterium Oxide (D₂O) for Proteome Dynamics
Metabolic labeling with D₂O is a powerful in vivo or in situ technique to study the turnover rates of proteins on a proteome-wide scale.[3][5][6] Organisms or cells are cultured in a medium containing a low enrichment of D₂O (typically 1-10%), which leads to the incorporation of deuterium into the stable C-H bonds of newly synthesized non-essential amino acids.[7] By tracking the rate of deuterium incorporation over time using mass spectrometry, the synthesis and degradation rates of thousands of proteins can be determined.[5]
Applications in Research and Drug Development:
-
Understanding Disease Pathophysiology: Studying alterations in protein turnover in disease models can reveal novel pathogenic mechanisms.
-
Target Engagement and Pharmacodynamics: Assessing the effect of a drug on the turnover of its target protein and downstream effectors.
-
Biomarker Discovery: Identifying proteins with altered turnover rates in response to disease or treatment.
-
Toxicology Studies: Evaluating the impact of drug candidates on global protein homeostasis.
Experimental Workflow:
The general workflow for a D₂O metabolic labeling experiment involves cell culture and labeling, sample harvesting, protein extraction and digestion, followed by LC-MS/MS (B15284909) analysis and data processing.
Detailed Experimental Protocols:
Protocol 1: D₂O Metabolic Labeling of Adherent Cells
Materials:
-
Adherent cell line of interest
-
Standard cell culture medium
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, MS-grade
-
Ammonium bicarbonate (NH₄HCO₃)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to approximately 70-80% confluency in standard medium.
-
Prepare labeling medium by supplementing the standard medium with D₂O to a final concentration of 4-8%.[3]
-
Remove the standard medium, wash the cells once with PBS, and replace with the D₂O-containing labeling medium.
-
Culture the cells for the desired time course (e.g., 0, 6, 12, 24, 48 hours).
-
-
Cell Harvesting and Lysis:
-
At each time point, remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification, Reduction, and Alkylation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Take a fixed amount of protein (e.g., 100 µg) from each sample.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.
-
Cool the samples to room temperature.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes to alkylate free cysteines.
-
-
In-solution Tryptic Digestion:
-
Dilute the samples with 50 mM NH₄HCO₃ to reduce the concentration of denaturants.
-
Add MS-grade trypsin at a 1:50 (trypsin:protein) ratio (w/w).
-
Incubate overnight at 37°C.[8]
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Peptide Desalting:
-
Acidify the peptide solution with TFA to a final concentration of 0.1%.
-
Use a C18 StageTip or ZipTip to desalt the peptides according to the manufacturer's protocol.
-
Elute the peptides with a solution of 50% ACN and 0.1% FA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Resuspend the peptides in 0.1% FA for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of D₂O-Labeled Peptides
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 2 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 35% B over 60-120 minutes.
-
Flow Rate: 200-300 nL/min.
MS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MS1 Scan Range: m/z 350-1500.
-
Resolution: 60,000-120,000 at m/z 200.
-
Data Acquisition: Data-dependent acquisition (DDA) with the top 10-20 most intense precursor ions selected for fragmentation.
-
Fragmentation: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
Data Presentation:
Quantitative data from D₂O labeling experiments are typically presented as protein turnover rates (k_synthesis or k_degradation). Below is an example of how such data can be summarized.
Table 1: Protein Turnover Rates in Response to Drug Treatment
| Protein | Gene | Uniprot ID | Turnover Rate (k_synthesis, day⁻¹) - Control | Turnover Rate (k_synthesis, day⁻¹) - Treated | Fold Change | p-value |
| Protein Kinase B | AKT1 | P31749 | 0.25 ± 0.03 | 0.52 ± 0.05 | 2.08 | <0.01 |
| Ras GTPase | HRAS | P01112 | 0.18 ± 0.02 | 0.19 ± 0.03 | 1.06 | >0.05 |
| Mitogen-activated protein kinase 1 | MAPK1 | P28482 | 0.31 ± 0.04 | 0.45 ± 0.06 | 1.45 | <0.05 |
| Epidermal growth factor receptor | EGFR | P00533 | 0.15 ± 0.02 | 0.14 ± 0.02 | 0.93 | >0.05 |
II. Targeted Protein Quantification Using Deuterated Synthetic Peptides
For the precise and accurate quantification of a specific set of proteins, a targeted proteomics approach using stable isotope-labeled synthetic peptides as internal standards is the method of choice.[9] In this method, a known amount of a synthetic peptide, which is chemically identical to a tryptic peptide from the target protein but labeled with deuterium, is spiked into the sample.[10] The ratio of the endogenous (light) peptide to the deuterated (heavy) standard is then measured by mass spectrometry, allowing for absolute quantification.[11]
Applications in Research and Drug Development:
-
Biomarker Validation: Accurately quantifying potential protein biomarkers in clinical samples.
-
Pharmacokinetic (PK) Studies: Measuring the concentration of therapeutic proteins over time.
-
Toxicology: Quantifying protein-based markers of toxicity.
-
Systems Biology: Validating findings from global proteomic studies.
Experimental Workflow:
The workflow for targeted protein quantification involves the selection of proteotypic peptides, synthesis of deuterated standards, sample preparation, spiking of standards, and targeted LC-MS/MS analysis.
Detailed Experimental Protocols:
Protocol 3: Targeted Protein Quantification using Deuterated Peptides
Materials:
-
Biological sample (e.g., plasma, tissue lysate)
-
Deuterated synthetic peptide standard (custom synthesized)
-
Lysis buffer (if starting from cells or tissue)
-
BCA Protein Assay Kit
-
DTT, IAA, Trypsin, NH₄HCO₃, ACN, FA, TFA (as in Protocol 1)
-
LC-MS/MS grade water
Procedure:
-
Proteotypic Peptide Selection and Standard Synthesis:
-
Select one or more unique tryptic peptides (proteotypic peptides) for each target protein.
-
Custom synthesize these peptides with one or more deuterated amino acids (e.g., [²H₈]-Valine, [²H₄]-Alanine). Ensure the label is stable and does not undergo back-exchange.[12]
-
-
Sample Preparation and Digestion:
-
Prepare the protein extract from the biological sample as described in Protocol 1 (steps 2-4).
-
-
Spiking of Deuterated Internal Standard:
-
Accurately determine the concentration of the deuterated peptide stock solution.
-
Spike a known amount of the deuterated peptide standard into the digested sample at a concentration similar to the expected endogenous peptide concentration.[12]
-
-
Peptide Desalting:
-
Perform peptide desalting as described in Protocol 1 (step 5).
-
Protocol 4: Targeted LC-MS/MS Analysis (SRM/MRM)
Instrumentation:
-
Triple quadrupole (QqQ) or high-resolution accurate-mass (HRAM) mass spectrometer (e.g., Q-Exactive) coupled to a UHPLC system.
LC Parameters:
-
Column: C18 reversed-phase column suitable for UHPLC.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A tailored gradient to ensure optimal separation of the target peptides.
-
Flow Rate: 200-500 µL/min.[13]
MS Parameters (for Triple Quadrupole):
-
Ionization Mode: Positive ESI.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: For each peptide (light and heavy), select at least 3-4 specific precursor-to-product ion transitions.
-
Collision Energy: Optimize for each transition.
-
Dwell Time: Typically 10-50 ms per transition.[13]
MS Parameters (for HRAM MS):
-
Analysis Mode: Parallel Reaction Monitoring (PRM).
-
Precursor Isolation Window: 1-2 m/z.
-
Resolution: 17,500-70,000 at m/z 200.
-
Fragmentation: HCD.
Data Presentation:
The results of targeted quantification experiments are typically presented as absolute concentrations of the target proteins.
Table 2: Absolute Quantification of Biomarker Candidates in Plasma
| Protein | Gene | Uniprot ID | Concentration (ng/mL) - Control (n=10) | Concentration (ng/mL) - Disease (n=10) | Fold Change | p-value |
| Apolipoprotein A1 | APOA1 | P02647 | 1,250 ± 150 | 850 ± 120 | 0.68 | <0.01 |
| C-reactive protein | CRP | P02741 | 2,500 ± 500 | 15,000 ± 3,000 | 6.00 | <0.001 |
| Transthyretin | TTR | P02766 | 250 ± 40 | 180 ± 30 | 0.72 | <0.05 |
| Serum amyloid A-1 | SAA1 | P0DJI8 | 5,000 ± 1,200 | 50,000 ± 10,000 | 10.00 | <0.001 |
III. Signaling Pathway Analysis
Quantitative proteomics using deuterated standards is frequently applied to study the dynamics of signaling pathways in response to various stimuli. The PI3K/Akt and MAPK/ERK pathways are two of the most commonly investigated pathways in cancer research and drug development.[14]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5]
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a key signaling cascade that transduces extracellular signals to the nucleus to regulate gene expression and control cellular processes such as proliferation, differentiation, and survival.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of an ID-LC–MS/MS method using targeted proteomics for quantifying cardiac troponin I in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. cusabio.com [cusabio.com]
- 5. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Quantitation of Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UWPR [proteomicsresource.washington.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. protocols.io [protocols.io]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. ERK1/2/5 Signaling Interactive Pathway: Novus Biologicals [novusbio.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Isotope Tracer Studies Using 3-Mercaptopropionic acid-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptopropionic acid (3-MPA) is a versatile organosulfur compound utilized in various industrial and biochemical applications.[1] It is a bifunctional molecule, containing both a carboxylic acid and a thiol group.[2] In biomedical research, 3-MPA is well-documented as a competitive inhibitor of glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[2][3][4] This inhibition of GAD can lead to a decrease in GABA levels, making 3-MPA a valuable tool for studying neurological conditions and the role of GABAergic neurotransmission.[5]
The deuterated analog, 3-Mercaptopropionic acid-d4 (3-MPA-d4), serves as a stable isotope tracer. Its use in metabolic studies, coupled with mass spectrometry, allows for the precise tracking of its uptake, distribution, and engagement with its target enzyme, GAD. This enables researchers to quantify the extent of enzyme inhibition and to elucidate the metabolic fate of 3-MPA itself, providing critical data for drug development and mechanistic studies.
This document provides detailed application notes and protocols for utilizing 3-MPA-d4 in isotope tracer studies to investigate its effects on cellular metabolism and enzyme kinetics.
Applications
-
Target Engagement and Pharmacokinetics: Tracing the uptake and distribution of 3-MPA-d4 in cell cultures or in vivo models to determine its bioavailability and concentration at the target site.
-
Enzyme Inhibition Kinetics: Quantifying the inhibition of glutamate decarboxylase (GAD) by measuring the displacement of native substrate and the formation of a tracer-derived product.
-
Metabolic Fate Analysis: Identifying and quantifying potential metabolites of 3-MPA-d4 to understand its biotransformation.
-
Metabolic Flux Analysis: Assessing the impact of GAD inhibition by 3-MPA-d4 on downstream metabolic pathways, such as the TCA cycle, by using it in conjunction with other stable isotope tracers like ¹³C-glucose or ¹³C-glutamine.[1]
Quantitative Data Summary
The following tables represent hypothetical quantitative data that could be obtained from the described experimental protocols.
Table 1: Cellular Uptake and Target Engagement of 3-MPA-d4 in a Neuronal Cell Line
| Time Point (minutes) | Intracellular 3-MPA-d4 (pmol/10^6 cells) | GAD-bound 3-MPA-d4 (pmol/mg protein) |
| 5 | 15.2 ± 1.8 | 2.1 ± 0.3 |
| 15 | 42.8 ± 3.5 | 5.7 ± 0.6 |
| 30 | 75.1 ± 6.2 | 9.8 ± 1.1 |
| 60 | 98.6 ± 8.1 | 12.5 ± 1.4 |
| 120 | 110.3 ± 9.5 | 13.1 ± 1.5 |
Table 2: Effect of 3-MPA-d4 on GABA and Glutamate Levels in Brain Homogenates
| Treatment Group | GABA (nmol/mg protein) | Glutamate (nmol/mg protein) |
| Vehicle Control | 12.5 ± 1.3 | 85.4 ± 7.9 |
| 3-MPA-d4 (10 µM) | 8.2 ± 0.9 | 102.1 ± 9.3 |
| 3-MPA-d4 (50 µM) | 4.1 ± 0.5 | 125.6 ± 11.8 |
| 3-MPA-d4 (100 µM) | 2.3 ± 0.3 | 148.3 ± 13.5 |
Experimental Protocols
Protocol 1: In Vitro 3-MPA-d4 Tracer Study in a Neuronal Cell Line
Objective: To quantify the cellular uptake of 3-MPA-d4 and its effect on GABA and glutamate levels.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound (3-MPA-d4)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Methanol (B129727) (80%), ice-cold
-
Cell scraper
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Culture neuronal cells to ~80% confluency in appropriate cell culture flasks or plates.
-
Tracer Incubation: Replace the culture medium with fresh medium containing the desired concentration of 3-MPA-d4 (e.g., 50 µM). Incubate for various time points (e.g., 5, 15, 30, 60, 120 minutes).
-
Metabolite Quenching and Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold 80% methanol to the cells and incubate at -80°C for 15 minutes to quench metabolism and extract metabolites.[6]
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
-
Sample Preparation:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples using an LC-MS method optimized for the detection of 3-MPA-d4, GABA, and glutamate.
-
Quantify the intracellular concentrations of these metabolites by comparing their peak areas to a standard curve.
-
Protocol 2: In Vivo 3-MPA-d4 Administration and Brain Tissue Analysis
Objective: To assess the in vivo effects of 3-MPA-d4 on brain GAD activity and neurotransmitter levels.
Materials:
-
Laboratory animals (e.g., mice or rats)
-
This compound (3-MPA-d4) sterile solution
-
Vehicle control (e.g., sterile saline)
-
Anesthesia
-
Surgical tools for tissue collection
-
Brain homogenization buffer
-
Protein quantification assay (e.g., BCA assay)
-
LC-MS system
Procedure:
-
Animal Dosing: Administer 3-MPA-d4 to the animals via an appropriate route (e.g., intraperitoneal injection) at a specified dose.[7] A control group should receive a vehicle injection.
-
Tissue Collection: At predetermined time points after administration, anesthetize the animals and perfuse with ice-cold PBS to remove blood from the tissues.
-
Brain Homogenization:
-
Dissect the brain and immediately freeze it in liquid nitrogen to halt metabolic activity.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Metabolite Extraction and Protein Quantification:
-
Perform a metabolite extraction from the brain homogenate using a method similar to the in vitro protocol (e.g., protein precipitation with a cold solvent).
-
Determine the protein concentration of the homogenate for normalization.
-
-
LC-MS Analysis: Analyze the extracted metabolites by LC-MS to quantify the levels of 3-MPA-d4, GABA, and glutamate.
Visualizations
Caption: Competitive inhibition of Glutamate Decarboxylase (GAD) by 3-MPA-d4.
Caption: Workflow for 3-MPA-d4 isotope tracer studies.
References
- 1. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences between immature and adult rats in brain glutamate decarboxylase inhibition by 3-mercaptopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microperfusion of 3-MPA into the brain augments GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of glutamate decarboxylase activity by 3-mercaptopropionic acid has different time course in the immature and adult rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring 3-Mercaptopropionic Acid in Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 3-mercaptopropionic acid (3-MPA) in biological matrices. 3-MPA is a sulfur-containing organic compound that plays a significant role in various biological processes, including sulfur metabolism and as an inhibitor of enzymes like glutamate (B1630785) decarboxylase.[1][2] Accurate measurement of 3-MPA in biological samples such as plasma, urine, and tissue is crucial for research in toxicology, drug development, and understanding metabolic pathways.
This guide covers sample preparation, derivatization, and analysis using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, along with insights into Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies.
Analytical Methodologies
The quantification of 3-MPA in biological matrices is challenging due to its high reactivity.[3] Derivatization of the thiol group is a common strategy to enhance stability and improve detection. The primary methods for 3-MPA analysis are outlined below.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
A sensitive and well-established method for 3-MPA determination involves pre-column derivatization with monobromobimane (B13751) (mBBr), followed by HPLC with fluorescence detection.[3] This method offers excellent sensitivity and has been validated for environmental samples, with principles readily adaptable to biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and can be used for 3-MPA analysis after derivatization to increase its volatility. Common derivatization agents for thiols and carboxylic acids include silylating agents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) or alkylating agents like pentafluorobenzyl bromide (PFBBr).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and specificity and is increasingly the method of choice for bioanalytical studies. While a specific, validated method for 3-MPA was not found in the immediate literature, methods for similar compounds, such as mercapturic acid metabolites, in urine have been successfully developed and validated.[4] These methods typically involve dilution of the sample followed by direct injection or a simple extraction step.
Quantitative Data Summary
The following tables summarize the quantitative data for the different analytical methods used for the determination of 3-MPA and related compounds.
Table 1: HPLC-FLD Method Validation Parameters for 3-MPA Analysis
| Parameter | Value | Reference |
| Derivatization Agent | Monobromobimane (mBBr) | [3] |
| Detection Limit | 4.3 nmol/L | [3] |
| Linearity (r) | >0.99 | [3] |
| Concentration Range | 0.005-0.2 µmol/L and 1-25 µmol/L | [3] |
| Mean Recovery | 97 to 105% | [3] |
| Intra-day Precision (% CV) | 2.68 - 7.01% | [3] |
| Inter-day Precision (% CV) | 4.86 - 12.5% | [3] |
Table 2: LC-MS/MS Method Validation Parameters for a Mercapturic Acid Metabolite of 3-MCPD in Urine
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 2.21 µg/L | [4] |
| Intra-day Precision | < 6% | [4] |
| Inter-day Precision | < 6% | [4] |
Experimental Protocols
Protocol 1: Analysis of 3-MPA in Plasma/Serum by HPLC-FLD
This protocol is adapted from a validated method for environmental samples and is suitable for plasma or serum after appropriate sample preparation.
3.1.1. Materials and Reagents
-
3-Mercaptopropionic acid (3-MPA) standard
-
Monobromobimane (mBBr)
-
Tris-HCl buffer
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Trichloroacetic acid (TCA) or other protein precipitation agent
-
Ultrapure water
3.1.2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum, add 200 µL of ice-cold acetonitrile or 10% trichloroacetic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for the derivatization step.
3.1.3. Derivatization Procedure
-
In a clean microcentrifuge tube, mix 100 µL of the supernatant with 100 µL of Tris-HCl buffer.
-
Add 10 µL of mBBr solution (prepared in acetonitrile).
-
Vortex the mixture and incubate in the dark at room temperature for 30 minutes.
-
Stop the reaction by adding 10 µL of an acid (e.g., acetic acid).
3.1.4. HPLC-FLD Analysis
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Fluorescence Detection: Excitation at 380 nm and emission at 480 nm.
3.1.5. Quantification
Prepare a calibration curve using standard solutions of 3-MPA subjected to the same derivatization procedure.
Protocol 2: General Approach for 3-MPA Analysis in Urine by LC-MS/MS
This protocol is a general guideline based on methods for similar analytes in urine.[4]
3.2.1. Materials and Reagents
-
3-Mercaptopropionic acid (3-MPA) standard
-
Internal Standard (e.g., isotopically labeled 3-MPA)
-
Formic acid
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Ultrapure water
3.2.2. Sample Preparation
-
Thaw urine samples on ice.
-
Vortex the samples to ensure homogeneity.
-
Dilute 50 µL of urine with 450 µL of 0.1% formic acid in water.
-
Add the internal standard.
-
Vortex and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
3.2.3. LC-MS/MS Analysis
-
LC System: A UHPLC system.
-
Column: A C18 or HILIC column suitable for polar analytes.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive mode (to be optimized).
-
MRM Transitions: Specific precursor-to-product ion transitions for 3-MPA and the internal standard need to be determined.
3.2.4. Quantification
Generate a calibration curve by spiking known concentrations of 3-MPA into a blank urine matrix and processing the samples as described above.
Visualizations
Experimental Workflow
Caption: Experimental workflow for 3-MPA analysis.
Biological Pathways
Caption: Inhibition of GABA synthesis by 3-MPA.
Caption: General overview of the Mercapturic Acid Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of 3-MCPD and its mercapturic metabolite in human urine: validation of an LC-MS-MS method and its application in the general population - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in 3-mercaptopropionic acid analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 3-mercaptopropionic acid (3-MPA).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of 3-mercaptopropionic acid, providing potential causes and solutions to mitigate matrix effects and ensure accurate quantification.
Q1: I am observing significant signal suppression (ion suppression) for my 3-MPA peak when analyzing plasma/urine samples by LC-MS/MS. What are the likely causes and how can I mitigate this?
A1: Signal suppression in LC-MS/MS analysis is a common manifestation of matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of the target analyte.[1]
-
Potential Causes:
-
Phospholipids (B1166683) and Salts: Biological matrices like plasma and urine are rich in phospholipids and salts, which are notorious for causing ion suppression in electrospray ionization (ESI).[1]
-
Co-eluting Metabolites: Other endogenous small molecules with similar polarities to 3-MPA can co-elute and compete for ionization.
-
Inadequate Sample Cleanup: A simple protein precipitation may not be sufficient to remove all interfering components.[2]
-
-
Troubleshooting & Solutions:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Employ a robust SPE protocol to effectively remove phospholipids and other interfering substances. A mixed-mode or polymeric sorbent can be particularly effective for retaining and eluting 3-MPA while washing away matrix components.[3]
-
Liquid-Liquid Extraction (LLE): While potentially less efficient than SPE for removing all interferences, LLE can be a viable alternative.[4]
-
-
Chromatographic Optimization:
-
Gradient Modification: Adjust the mobile phase gradient to achieve better separation between 3-MPA and the region of matrix interference. A post-column infusion experiment can help identify the retention time window where suppression is most severe.
-
Column Chemistry: Consider a different column chemistry (e.g., HILIC) that may provide a different selectivity and separate 3-MPA from the interfering components.
-
-
Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[5]
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for 3-MPA is the most effective way to compensate for matrix effects, as it will be affected by suppression in the same way as the analyte.
-
Q2: My 3-MPA peak is showing significant tailing in my HPLC chromatogram. What could be the cause and how do I fix it?
A2: Peak tailing can compromise peak integration and, consequently, the accuracy of quantification.
-
Potential Causes:
-
Secondary Interactions: The carboxylic acid and thiol groups of 3-MPA can interact with active sites on the silica-based stationary phase (silanols), leading to tailing.[6]
-
Column Contamination: Buildup of matrix components on the column frit or at the head of the column can distort peak shape.[7]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can affect the ionization state of 3-MPA and its interaction with the stationary phase.
-
Column Void: A void at the head of the column can cause peak distortion.[6]
-
-
Troubleshooting & Solutions:
-
Mobile Phase Modification:
-
pH Adjustment: Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid group of 3-MPA to keep it in its neutral form and minimize interactions with residual silanols.
-
Additive: Adding a small amount of a competing base, like triethylamine, to the mobile phase can help to mask the active sites on the stationary phase.
-
-
Column Maintenance:
-
Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.[7]
-
Column Washing: Implement a robust column washing procedure after each analytical batch to remove any accumulated contaminants.
-
-
Injection Solvent: Ensure the injection solvent is not significantly stronger than the initial mobile phase, as this can lead to peak distortion.
-
Q3: I am experiencing poor sensitivity for 3-MPA even after optimizing my LC-MS/MS parameters. What can I do to enhance the signal?
A3: Low sensitivity can be a significant hurdle, especially when analyzing low concentrations of 3-MPA in complex matrices.
-
Potential Causes:
-
Poor Ionization Efficiency: 3-MPA, being a small and acidic molecule, may not ionize efficiently in its native form.
-
Suboptimal MS Source Conditions: The ion source parameters (e.g., capillary voltage, gas flow, temperature) may not be optimal for 3-MPA.[5]
-
Matrix Effects: As discussed in Q1, ion suppression can drastically reduce the analyte signal.
-
-
Troubleshooting & Solutions:
-
Derivatization: Derivatizing the thiol group of 3-MPA with a reagent that introduces a readily ionizable moiety can significantly enhance the MS signal. Monobromobimane (mBBr) is a common derivatizing agent for thiols that forms a fluorescent and easily ionizable derivative.[8]
-
Optimize MS Parameters:
-
Source Tuning: Infuse a standard solution of 3-MPA (or its derivative) directly into the mass spectrometer to optimize source parameters for maximum signal intensity.
-
MRM Transition Optimization: Ensure that the most intense and specific multiple reaction monitoring (MRM) transitions are being used for quantification.
-
-
Effective Sample Cleanup: As mentioned previously, a cleaner sample will lead to less ion suppression and a better signal-to-noise ratio.[3]
-
Data on Overcoming Matrix Effects
The choice of sample preparation is critical in mitigating matrix effects. The following table summarizes a comparison of common techniques for the analysis of small molecules in plasma.
| Sample Preparation Method | Typical Analyte Recovery (%) | Relative Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 30 - 70 (Ion Suppression) | Fast and simple | High level of residual matrix components, significant ion suppression[2][9] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 15 - 40 (Ion Suppression) | Cleaner extracts than PPT | Can be labor-intensive, may have lower recovery for polar analytes[4] |
| Solid-Phase Extraction (SPE) | 80 - 110 | < 15 (Minimal Suppression) | Provides the cleanest extracts, significantly reduces matrix effects[3] | More complex method development, can be more time-consuming |
Data is generalized from multiple sources for illustrative purposes. Actual values will be analyte and matrix-dependent.
Experimental Protocols
1. Solid-Phase Extraction (SPE) Protocol for 3-MPA in Human Plasma
This protocol is a general guideline and should be optimized for your specific application and SPE sorbent.
-
Materials:
-
Mixed-mode or polymeric SPE cartridges (e.g., Oasis MAX or Strata-X)
-
Human plasma sample
-
Internal Standard (SIL-IS of 3-MPA)
-
Formic Acid
-
Deionized water
-
SPE manifold
-
-
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
Spike with the internal standard solution.
-
Add 4 volumes of 2% formic acid in water to the plasma sample.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of acetonitrile to remove non-polar interferences.
-
-
Elution:
-
Elute the 3-MPA and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
-
2. Derivatization of 3-MPA with Monobromobimane (mBBr)
This protocol enhances the sensitivity of 3-MPA for HPLC with fluorescence detection or LC-MS/MS.[10][11]
-
Materials:
-
Extracted 3-MPA sample (from SPE)
-
Monobromobimane (mBBr) solution (10 mM in acetonitrile)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
5M Acetic Acid
-
-
Procedure:
-
To the reconstituted sample extract, add 50 µL of Tris-HCl buffer.
-
Add 20 µL of the mBBr solution.
-
Vortex briefly and incubate at room temperature in the dark for 15 minutes.[10]
-
Stop the reaction by adding 20 µL of 5M acetic acid.
-
The sample is now ready for injection into the HPLC or LC-MS/MS system.
-
Visualizing Workflows and Relationships
The following diagrams illustrate key workflows and concepts in the analysis of 3-mercaptopropionic acid.
Figure 1. General experimental workflow for 3-MPA analysis.
Figure 2. Troubleshooting logic for 3-MPA analysis issues.
Figure 3. Strategies to overcome matrix effects in 3-MPA analysis.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. waters.com [waters.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. [mdpi.com]
- 11. researchgate.net [researchgate.net]
Optimizing LC-MS parameters for 3-Mercaptopropionic acid-d4 detection
Welcome to the technical support center for the LC-MS analysis of 3-Mercaptopropionic acid-d4 (3-MPA-d4). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode and polarity for detecting this compound?
A1: Electrospray ionization (ESI) is the most suitable mode for a polar molecule like 3-MPA-d4.[1][2] Given its carboxylic acid group, ESI in negative ion mode (ESI-) is highly recommended. This allows for the detection of the deprotonated molecule, [M-H]⁻, which is typically very stable and provides a strong signal.
Q2: I am observing no or very low signal for my 3-MPA-d4 standard. What are the common causes?
A2: Low or no signal is a frequent issue when analyzing thiols. The primary causes include:
-
Sample Oxidation: Thiols like 3-MPA-d4 are highly susceptible to oxidation, forming disulfide dimers (-S-S-).[3][4] This can happen during sample preparation, storage, or even within the LC-MS system.
-
Inappropriate Sample Concentration: If the sample is too dilute, the signal may be below the instrument's detection limit. Conversely, an overly concentrated sample can cause detector saturation and ion suppression.[4]
-
Suboptimal MS Parameters: Incorrect source settings (e.g., temperatures, gas flows) or mass analyzer parameters (e.g., collision energy) can prevent efficient ion generation and detection.[1]
-
Poor Ionization: The pH of the mobile phase significantly impacts the ionization of the carboxylic acid group. An acidic pH is often used to ensure analytes are protonated, but this can lead to poorer retention on reversed-phase columns.[5]
Q3: How can I prevent the oxidative degradation of 3-MPA-d4 in my samples?
A3: Preventing oxidation is critical for accurate quantification.[3] Key strategies include:
-
pH Control: Lowering the sample pH with an acid like formic acid helps to keep the thiol group protonated and less reactive.[6]
-
Derivatization: Reacting the thiol group with a derivatizing agent (e.g., N-Ethylmaleimide (NEM) or monobromobimane) creates a stable thioether bond, protecting it from oxidation and often improving chromatographic behavior and ionization efficiency.[7][8]
-
Use of Reducing Agents: In some cases, treating the sample with a reducing agent like Dithiothreitol (DTT) can reverse disulfide formation, although this prevents the analysis of the original thiol/disulfide ratio.[4]
-
Proper Storage: Samples should be stored at low temperatures (e.g., -80°C), and headspace in vials should be minimized to reduce exposure to oxygen.
Q4: My mass spectrum is complex, showing peaks that do not correspond to my analyte. What could be the cause?
A4: Complex spectra are often due to a few common phenomena:
-
Adduct Formation: In ESI, it is common for analytes to form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[4] Using high-purity solvents and volatile buffers like ammonium (B1175870) formate (B1220265) can minimize this.[9]
-
Disulfide Dimer Formation: As mentioned, oxidation can lead to a peak corresponding to double the analyte's molecular weight.[4]
-
In-source Fragmentation: If the cone voltage (or equivalent instrument parameter) is too high, the analyte can fragment within the ion source, leading to multiple product ions instead of a strong precursor ion.[4]
LC-MS Parameter Optimization
Optimizing LC-MS parameters should be a systematic process. The following tables provide recommended starting points for your method development.
Table 1: Recommended Starting Liquid Chromatography (LC) Parameters
| Parameter | Recommendation | Rationale |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.5 µm) | Provides good retention and separation for polar acidic compounds.[6][10] |
| Mobile Phase A | 0.1% Formic Acid in Water | A volatile acid that aids in protonation for good peak shape and is MS-compatible.[6] |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid | A common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical scale columns. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity.[6] |
| Injection Vol. | 5 - 20 µL | Adjust based on sample concentration and instrument sensitivity.[6] |
| Gradient | Start at 5% B, ramp to 95% B over 5-10 min | A generic gradient to elute the polar 3-MPA-d4. Needs to be optimized. |
Table 2: Recommended Starting Mass Spectrometry (MS) Parameters
| Parameter | 3-MPA-d4 (Negative ESI) | Rationale |
| Molecular Weight | ~110.17 g/mol | Calculated for C₃H₂D₄O₂S. |
| Precursor Ion [M-H]⁻ | m/z 109.2 | The deprotonated molecule. |
| MRM Transition 1 (Quantifier) | 109.2 > 62.1 | Fragmentation pattern needs empirical determination, this is a plausible loss of the carboxyl and deuterated ethyl group. |
| MRM Transition 2 (Qualifier) | 109.2 > 91.1 | A secondary fragment for confirmation, potentially corresponding to the loss of water. |
| Ion Source | Electrospray Ionization (ESI) | Best for polar, ionizable compounds.[1] |
| Polarity | Negative | To detect the deprotonated carboxylic acid. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimize for stable spray and maximum signal.[11] |
| Source Temperature | 120 - 150°C | Instrument dependent; adjust to aid desolvation without degrading the analyte. |
| Desolvation Gas Temp. | 350 - 450°C | Instrument dependent; higher temperatures improve solvent evaporation. |
| Cone/Fragmentor Voltage | Low to Moderate (e.g., 20-40 V) | Optimize to maximize precursor ion intensity with minimal in-source fragmentation.[4] |
| Collision Energy (CE) | Moderate (e.g., 10-25 eV) | Optimize to achieve ~10-15% of the parent ion remaining and maximize product ion signal.[1] |
Note: The exact MRM transitions and collision energies must be determined empirically by infusing a standard solution of this compound and performing a product ion scan.
Troubleshooting Guide
Problem: Poor or No Signal Intensity
This guide provides a systematic approach to resolving signal intensity issues.
Caption: Troubleshooting workflow for low or no signal intensity.
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Recommended Solution |
| Secondary Interactions | The acidic silanols on a C18 column can interact with the analyte. Ensure the mobile phase pH is appropriate. Adding a low concentration of a buffer like ammonium formate can sometimes help. |
| Column Contamination/Void | A buildup of matrix components can damage the column inlet.[12] Try backflushing the column (if permitted by the manufacturer) or replace it. Use a guard column to protect the analytical column. |
| Injection Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile), peak distortion can occur.[12] Reconstitute the final sample in the initial mobile phase conditions. |
| Extra-Column Volume | Excessive tubing length or poorly made connections between the injector, column, and MS source can cause peak broadening.[12] Use tubing with a small internal diameter and ensure all fittings are secure. |
Experimental Protocols
Protocol 1: Sample Preparation for Biological Matrices (e.g., Plasma)
This protocol is a general guideline and should be optimized for your specific application. The key goal is to minimize oxidation and matrix effects.
-
Thaw Sample: Thaw frozen plasma samples on ice to minimize degradation.
-
Spike Internal Standard: Add an appropriate amount of 3-MPA-d4 working solution to the plasma sample.
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample. (e.g., 300 µL to 100 µL of plasma). The acid helps stabilize the thiol group.
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Evaporate Supernatant: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Analyze: Vortex, centrifuge to pellet any remaining particulates, and transfer the supernatant to an autosampler vial for immediate LC-MS analysis.
Protocol 2: General LC-MS/MS Method Workflow
This diagram outlines the logical flow for setting up and running an analysis.
Caption: A standard workflow for LC-MS/MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Thiol profiling in cancer cell lines by HPLC-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 8. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 10. vliz.be [vliz.be]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. agilent.com [agilent.com]
Issues with isotopic purity of 3-Mercaptopropionic acid-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the isotopic purity of 3-Mercaptopropionic acid-d4. It is intended for researchers, scientists, and drug development professionals utilizing this deuterated compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected isotopic purity of this compound?
Typically, the isotopic purity of commercially available this compound is specified as ≥98 atom % D. Some suppliers may offer lots with an isotopic enrichment of 99 atom % D.[1][2] It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for the specific isotopic purity of your batch.
Q2: How should I properly store this compound to maintain its isotopic purity?
To ensure the stability and isotopic integrity of this compound, it is recommended to store the compound under the following conditions:
-
Temperature: Store at room temperature.
-
Atmosphere: Keep in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.[3]
-
Light: Protect from direct sunlight.
-
Contamination: Avoid contact with strong oxidizing agents and acids.[1]
Q3: What are the common causes of decreased isotopic purity in this compound?
The primary cause of decreased isotopic purity is hydrogen-deuterium (H-D) exchange. This can occur if the compound is exposed to protic solvents (e.g., water, methanol), acidic, or basic conditions. The deuterium (B1214612) atoms on the carbon skeleton of this compound are generally stable, but the thiol proton is readily exchangeable. While the deuterons on the carbon backbone are not readily exchangeable, prolonged exposure to harsh conditions or certain catalytic impurities could potentially facilitate this exchange.
Another potential issue is chemical degradation, such as oxidation of the thiol group to form a disulfide dimer (3,3'-dithiodipropionic acid-d8), especially upon exposure to air.[3]
Q4: Which analytical techniques are recommended for verifying the isotopic purity of this compound?
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of residual protons at the deuterated positions, while ²H NMR can directly quantify the deuterium incorporation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can resolve the different isotopologues (d0, d1, d2, d3, d4) and their relative abundances, allowing for a precise calculation of the isotopic enrichment.
Troubleshooting Guide
Issue: My recent experiment using this compound as an internal standard gave inconsistent and inaccurate results.
This issue could be related to the isotopic purity of your deuterated standard. The following troubleshooting guide will help you identify and resolve the problem.
Quantitative Data Summary
The following table summarizes the key specifications for this compound.
| Parameter | Specification | Analytical Method |
| Isotopic Enrichment | ≥98 atom % D (typically 99 atom % D) | Mass Spectrometry, NMR Spectroscopy |
| Chemical Purity | ≥98% | HPLC, GC |
| Molecular Formula | C₃H₂D₄O₂S | - |
| Molecular Weight | 110.16 g/mol | Mass Spectrometry |
| CAS Number | 1141488-67-6 | - |
| Unlabeled CAS Number | 107-96-0 | - |
Experimental Protocols
Protocol 1: Isotopic Purity Assessment by ¹H NMR Spectroscopy
Objective: To determine the percentage of residual protons at the deuterated positions of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane (TMS) or a known amount of a non-interfering compound)
-
NMR tubes
-
NMR spectrometer (≥400 MHz recommended)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add the internal standard to the NMR tube. TMS is often present in commercial deuterated solvents.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for detecting low-level proton signals.
-
Data Analysis:
-
Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Integrate the residual proton signals corresponding to the C2 and C3 positions of 3-Mercaptopropionic acid. In the unlabeled compound, these appear as triplets. In the d4 version, any residual protons would likely appear as multiplets due to coupling with deuterium.
-
Integrate a known, non-exchangeable proton signal from an internal standard of known concentration.
-
Calculate the percentage of residual protons relative to the internal standard to determine the isotopic purity.
-
Protocol 2: Isotopic Enrichment Analysis by Mass Spectrometry (MS)
Objective: To determine the distribution of isotopologues and calculate the isotopic enrichment of this compound.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol (B129727) or acetonitrile)
-
High-resolution mass spectrometer (e.g., TOF or Orbitrap)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in the chosen solvent.
-
Mass Spectrometry Analysis:
-
Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in negative ion mode to observe the [M-H]⁻ ion.
-
Set the mass range to include the expected m/z values for the unlabeled and all deuterated isotopologues.
-
-
Data Analysis:
-
Identify the ion cluster corresponding to the deprotonated molecule. The expected m/z values are:
-
d0 ([C₃H₅O₂S]⁻): ~105.001
-
d1 ([C₃H₄DO₂S]⁻): ~106.007
-
d2 ([C₃H₃D₂O₂S]⁻): ~107.013
-
d3 ([C₃H₂D₃O₂S]⁻): ~108.020
-
d4 ([C₃HD₄O₂S]⁻): ~109.026
-
-
Measure the relative intensity of each isotopologue peak.
-
Calculate the isotopic enrichment using the following formula:
-
Isotopic Enrichment (%D) = [ (I_d1 * 1) + (I_d2 * 2) + (I_d3 * 3) + (I_d4 * 4) ] / [ (I_d0 + I_d1 + I_d2 + I_d3 + I_d4) * 4 ] * 100 (where I_dx is the intensity of the dx isotopologue)
-
-
Visualizations
Caption: Troubleshooting workflow for isotopic purity issues.
References
Technical Support Center: Reverse-Phase LC Analysis of 3-Mercaptopropionic Acid
Welcome to the technical support center for troubleshooting the reverse-phase liquid chromatography (RPLC) analysis of 3-mercaptopropionic acid (3-MPA). This guide provides detailed answers to frequently asked questions, troubleshooting strategies, and recommended experimental protocols to help you achieve optimal peak shape and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing poor peak shape (e.g., tailing, broadening) for 3-mercaptopropionic acid in my RPLC analysis?
Poor peak shape for 3-mercaptopropionic acid is common and typically stems from its chemical properties. 3-MPA is a small, polar, bifunctional molecule containing both a carboxylic acid and a thiol group.[1][2] The primary cause of peak tailing is often secondary interactions between the analyte and the stationary phase, particularly the interaction of the ionized carboxylate group with residual silanols on the silica-based column packing.
Key Contributing Factors:
-
Analyte Ionization: At mobile phase pH values near or above its carboxylic acid pKa (~4.34), 3-MPA will be partially or fully deprotonated (ionized).[1][3][4] This anionic form can interact strongly and non-ideally with the stationary phase, leading to tailing.[5]
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the surface of C18 columns are acidic and can be deprotonated, carrying a negative charge. However, they can also interact with ionized acidic analytes through ion-exchange mechanisms, causing peak tailing.[6]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion upon injection.[5][7]
Q2: How does the mobile phase pH affect the retention and peak shape of 3-MPA?
Mobile phase pH is the most critical parameter for controlling the retention and peak shape of ionizable compounds like 3-MPA.[8][9][10] The goal is to suppress the ionization of the carboxylic acid group to increase its hydrophobicity and minimize undesirable secondary interactions.
3-Mercaptopropionic acid has two pKa values:
In RPLC, the thiol group remains protonated under typical acidic conditions. Therefore, controlling the ionization of the carboxylic acid is key.
General Rule: For acidic analytes, using a mobile phase pH at least 1.5-2 units below the analyte's pKa ensures it is in its neutral, un-ionized form.[8][11][12] For 3-MPA, this means the mobile phase pH should be maintained at ≤ 2.8 .
| Mobile Phase pH | 3-MPA Carboxyl Group State | Expected Chromatographic Behavior |
| pH < 2.8 | Predominantly Neutral (-COOH) | Good: Ionization is suppressed, leading to better retention and improved, more symmetrical peak shape.[8][11] |
| pH ≈ 4.34 (pKa) | Mix of Neutral (-COOH) & Ionized (-COO⁻) | Poor: Both species are present, often resulting in broad, split, or severely tailed peaks.[9][10] |
| pH > 6.0 | Predominantly Ionized (-COO⁻) | Poor: Analyte is highly polar, leading to very early elution (low retention) and potential for significant peak tailing.[8] |
Below is a diagram illustrating the relationship between mobile phase pH and the ionization state of 3-MPA.
Figure 1: Effect of mobile phase pH on the ionization state and resulting peak shape of 3-mercaptopropionic acid.
Q3: What are the recommended mobile phase additives for improving the peak shape of 3-MPA?
Using an acidic mobile phase modifier is the standard approach to ensure an appropriately low pH.
Recommended Additives:
-
Formic Acid (0.1% v/v): This is a common choice that typically lowers the mobile phase pH to around 2.8.[6] It is volatile and compatible with mass spectrometry (MS) detectors.
-
Trifluoroacetic Acid (TFA) (0.05-0.1% v/v): TFA is a stronger acid and an effective ion-pairing agent that can significantly improve peak shape for acidic and basic compounds.[6] It lowers the mobile phase pH to around 2.1.[6] However, it is known to cause significant ion suppression in MS detectors.[13]
-
Phosphate (B84403) Buffers (e.g., 20-50 mM Potassium Phosphate): Buffers provide excellent pH control. For 3-MPA, a phosphate buffer adjusted to a pH of 2.5-2.8 would be highly effective. Note that phosphate buffers are non-volatile and must not be used with MS detectors.[13]
| Additive | Typical Conc. | Approx. pH | MS Compatible? | Comments |
| Formic Acid | 0.1% | ~2.8 | Yes | Good first choice for LC-MS applications.[6][13] |
| Acetic Acid | 0.1% | ~3.2 | Yes | Weaker acid, may not be sufficient to fully suppress ionization.[6] |
| Trifluoroacetic Acid (TFA) | 0.1% | ~2.1 | No (Suppressive) | Excellent for peak shape with UV detection, but causes severe signal suppression in ESI-MS.[6][13] |
| Phosphate Buffer | 20-50 mM | Adjusted to 2.5-2.8 | No | Provides robust pH control; ideal for UV-only methods.[13] |
Q4: Are there other instrumental or method parameters to consider for improving peak shape?
Yes, beyond mobile phase composition, several other factors can influence peak shape. A systematic approach to troubleshooting is recommended.
Figure 2: Troubleshooting workflow for improving the peak shape of 3-mercaptopropionic acid.
-
Column Health: A degraded or contaminated column can lead to poor peak shapes for all analytes. If performance has declined over time, try cleaning the column according to the manufacturer's instructions or replacing it.[14][15]
-
Sample Overload: Injecting too much sample can saturate the column, leading to fronting or tailing peaks.[5][14] Try reducing the injection volume or diluting the sample.[14]
-
Extra-Column Volume: Excessive volume from long tubing or poor connections between the injector, column, and detector can cause peak broadening. Ensure all connections are secure and use tubing with an appropriate internal diameter.[7]
-
Derivatization: For challenging analyses requiring high sensitivity, pre-column derivatization of the thiol group can be an effective strategy. One method involves derivatization with monobromobimane (B13751) followed by fluorescence detection, which has been shown to yield excellent peak shape and sensitivity.[16]
Recommended Experimental Protocol
This protocol provides a robust starting point for the analysis of 3-mercaptopropionic acid using reverse-phase HPLC with UV detection.
Objective: To achieve a symmetrical, well-retained peak for 3-MPA.
1. Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | Standard Analytical HPLC/UHPLC System |
| Column | C18, 2.1 or 4.6 mm i.d., 100-150 mm length, ≤ 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 5% B to 95% B over 10 minutes (adjust as needed for elution) |
| Flow Rate | 0.8 mL/min (for 4.6 mm i.d.) or 0.3 mL/min (for 2.1 mm i.d.) |
| Column Temp. | 30 °C |
| Injection Vol. | 5-10 µL |
| Detector | UV/DAD at 210 nm |
2. Mobile Phase Preparation:
-
To prepare 1 L of Mobile Phase A (0.1% Formic Acid in Water):
-
Measure approximately 990 mL of high-purity (e.g., 18.2 MΩ·cm) water into a clean 1 L mobile phase bottle.
-
Carefully add 1.0 mL of LC-MS grade formic acid.
-
Bring the final volume to 1 L with water.
-
Mix thoroughly and degas the solution using sonication or vacuum filtration.
-
-
Repeat the process using LC-MS grade acetonitrile to prepare Mobile Phase B.
3. Sample Preparation:
-
Prepare a stock solution of 3-mercaptopropionic acid in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Dilute the stock solution to the desired working concentration using the same solvent.
-
Filter the final sample through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column clogging.[14]
4. System Equilibration and Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 15-20 column volumes or until a stable baseline is achieved.
-
Inject a blank (sample solvent) to ensure the system is clean.
-
Inject the prepared 3-MPA standard and analyze the chromatogram for peak shape and retention time.
-
Optimize the gradient as necessary to achieve the desired retention time.
References
- 1. grokipedia.com [grokipedia.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]
- 4. 3-Mercaptopropionic Acid | C3H6O2S | CID 6514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. silicycle.com [silicycle.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 8. agilent.com [agilent.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. moravek.com [moravek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. mastelf.com [mastelf.com]
- 15. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 16. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 3-Mercaptopropionic acid-d4 in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-Mercaptopropionic acid-d4 in different solvents. The following information is based on the known properties of 3-Mercaptopropionic acid and general principles for handling deuterated compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is expected to be generally stable under normal storage conditions.[1][2][3] However, like its non-deuterated analog, it is susceptible to degradation, primarily through oxidation of the thiol (-SH) group.[4] Key factors influencing its stability include temperature, pH, exposure to oxygen, and the presence of oxidizing agents.
Q2: How does the deuterium (B1214612) labeling in this compound affect its stability?
The substitution of hydrogen with deuterium to create a carbon-deuterium (C-D) bond results in a stronger bond compared to a carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect. While this can lead to increased metabolic stability in biological systems, its effect on chemical stability in different solvents is not extensively documented for this specific molecule. It is prudent to assume its chemical stability profile is similar to the non-deuterated form but to handle it with care to preserve the isotopic labeling.
Q3: What are the primary degradation pathways for this compound?
The most common degradation pathway is the oxidation of the thiol group to form a disulfide dimer.[4] This process can be accelerated by factors such as elevated pH (which leads to the formation of the more reactive thiolate anion), the presence of metal ions, and exposure to atmospheric oxygen.[5] At lower pH, oxidation may lead to the formation of sulfinic or sulfonic acids.[5]
Q4: In which solvents is this compound soluble?
3-Mercaptopropionic acid is soluble in water and polar organic solvents like alcohol and ether.[2][3][6] The solubility can be pH-dependent; at higher pH, the deprotonation of the carboxylic acid group can increase its aqueous solubility.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound potency or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | Review storage conditions. Store in a cool, dry, and dark place under an inert atmosphere. Prepare solutions fresh for each experiment if possible. |
| Oxidation of the thiol group. | Degas solvents before use to remove dissolved oxygen. Consider adding a small amount of a reducing agent like DTT or TCEP to the solution if compatible with your experiment. | |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of disulfide dimers or other oxidation products. | Confirm the identity of the new peaks using mass spectrometry. Optimize storage and handling to minimize oxidation. |
| Reaction with the solvent or other components in the mixture. | Assess the compatibility of this compound with all components of the solution. Use high-purity, degassed solvents. | |
| Loss of deuterium label (H/D exchange). | Exposure to protic solvents (e.g., water, methanol) or atmospheric moisture. | Store the compound in a dry, inert atmosphere. Use anhydrous, deuterated solvents for preparing solutions when isotopic purity is critical.[7] |
Stability in Different Solvents (Summary Table)
| Solvent | General Stability | Key Considerations |
| Water (Aqueous Buffers) | Moderate | Stability is highly pH-dependent. More rapid oxidation occurs at neutral to high pH.[5] Use degassed, deionized water. Prepare fresh. |
| Methanol / Ethanol | Good | Store in a tightly sealed container to prevent evaporation and moisture absorption. Use anhydrous grade for best results. |
| Acetonitrile (B52724) | Good | A common solvent for analytical chromatography. Use HPLC-grade and degas before use. |
| Dimethyl Sulfoxide (DMSO) | Fair to Good | Can promote oxidation of thiols. Use anhydrous, high-purity DMSO and store solutions under an inert atmosphere. Prepare fresh. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC-UV
This protocol outlines a general method to assess the stability of this compound in a specific solvent over time.
-
Solution Preparation:
-
Prepare a stock solution of this compound in the desired solvent (e.g., water, methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Use high-purity, degassed solvents.
-
Divide the stock solution into several amber vials to minimize exposure to light and air during repeated sampling.
-
-
Storage Conditions:
-
Store the vials at different temperatures (e.g., 2-8°C, room temperature, 40°C) to assess thermal stability.
-
For each condition, prepare a set of vials to be analyzed at various time points (e.g., 0, 24, 48, 72 hours, 1 week).
-
-
HPLC Analysis:
-
At each time point, take an aliquot from a vial stored under each condition.
-
Analyze the sample by a validated reverse-phase HPLC method with UV detection. A C18 column is typically suitable.
-
The mobile phase could consist of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Monitor the peak area of the parent compound and any new peaks that appear over time, which may correspond to degradation products.
-
-
Data Analysis:
-
Plot the percentage of the remaining this compound as a function of time for each storage condition.
-
This will provide a stability profile of the compound in the tested solvent and temperature.
-
Protocol 2: Characterization of Degradation Products by LC-MS
This protocol is for identifying potential degradation products.
-
Sample Preparation:
-
Use a sample from the stability study (Protocol 1) that shows significant degradation.
-
-
LC-MS Analysis:
-
Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system.
-
Use an HPLC method similar to the one described in Protocol 1 to separate the parent compound from its degradants.
-
The mass spectrometer will provide mass-to-charge ratio (m/z) information for the parent compound and any degradation products.
-
-
Data Interpretation:
-
The mass of the primary degradation product is expected to correspond to the disulfide dimer of this compound.
-
Other potential oxidation products, such as the sulfinic or sulfonic acid, can also be identified by their respective mass increases.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Navigating the Common Pitfalls of Deuterated Internal Standards in LC-MS
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common challenges associated with the use of deuterated internal standards in Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Q1: My quantitative results are inconsistent despite using a deuterated internal standard. What are the primary causes?
A1: Inconsistent and inaccurate results with deuterated internal standards often stem from a few core issues:
-
Chromatographic (Isotopic) Shift: The deuterated internal standard (IS) and the analyte may have slightly different retention times.[1][2]
-
Isotopic Instability and Exchange: Deuterium (B1214612) atoms can be lost and replaced with hydrogen from the surrounding environment (back-exchange).[1]
-
Differential Matrix Effects: The analyte and the internal standard can experience different levels of ion suppression or enhancement from the sample matrix.[1][2]
-
Purity of the Internal Standard: The presence of unlabeled analyte or other impurities in the deuterated IS can lead to inaccuracies.
Troubleshooting Guide: Isotopic Exchange (Deuterium Loss)
Q2: I suspect my deuterated internal standard is losing its deuterium label. How can I confirm this and what are the causes?
A2: The loss of deuterium, known as isotopic exchange or back-exchange, can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix. This can lead to a "false positive" signal for the unlabeled analyte or irreproducible internal standard signals, resulting in erroneously high analyte concentrations.[1]
Common Causes:
-
Label Position: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on a carbon atom adjacent to a carbonyl group are more prone to exchange.[1]
-
pH of the Solution: Acidic or basic conditions can catalyze the exchange. Storing deuterated compounds in acidic or basic solutions should generally be avoided.[1]
-
Temperature: Elevated temperatures can accelerate the rate of isotopic exchange.[2]
Experimental Protocol: Assessing Isotopic Stability
This protocol is designed to determine if a deuterated IS is stable under your specific analytical method conditions.
-
Prepare Stability Samples:
-
Spike the deuterated IS into a blank matrix (identical to your study samples, e.g., plasma, urine) at a concentration typical for your assay.
-
Aliquot this mixture into several vials.
-
Prepare a second set of samples by spiking the IS into your final mobile phase or reconstitution solvent.
-
-
Incubate Under Method Conditions:
-
Store one aliquot of each set at a low temperature (e.g., -80°C) as a baseline (T=0) control.[3]
-
Incubate the remaining aliquots under conditions that mimic your experimental workflow (e.g., room temperature for the duration of a typical sample preparation, in the autosampler at its set temperature).
-
-
Analyze and Compare:
-
Analyze the T=0 samples and the incubated samples by LC-MS.
-
Monitor the signal intensity of both the deuterated IS and the corresponding unlabeled analyte.
-
A significant increase in the unlabeled analyte signal in the incubated samples compared to the T=0 control indicates isotopic exchange.
-
Troubleshooting Workflow for Isotopic Exchange
Caption: A logical workflow for diagnosing and resolving issues related to deuterated internal standards.
Troubleshooting Guide: Chromatographic (Isotopic) Shift
Q3: My deuterated internal standard and analyte have different retention times. What causes this, and how can I fix it?
A3: This phenomenon is known as the "chromatographic isotope effect" and is often expected.[1] Deuterated compounds can have slightly different polarities and lipophilicities compared to their non-deuterated counterparts, often causing them to elute slightly earlier in reversed-phase chromatography.[1] While a small, consistent shift may be acceptable, a significant or variable shift can lead to differential matrix effects, where the analyte and IS are exposed to different levels of ion suppression or enhancement, compromising accuracy.[2]
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to visually assess the degree of separation.[2]
-
Optimize Chromatography:
-
Mobile Phase Composition: Adjusting the organic-to-aqueous ratio or changing the organic modifier (e.g., methanol (B129727) vs. acetonitrile) can alter selectivity and improve co-elution.
-
Gradient Profile: A shallower gradient may reduce the separation between the analyte and IS.
-
Column Temperature: Modifying the column temperature can also impact selectivity.[2]
-
-
Consider Alternative Isotopes: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, as they are less prone to chromatographic shifts.[2]
Hypothetical Data on Retention Time Shifts
| Condition | Analyte RT (min) | Deuterated IS RT (min) | ΔRT (min) |
| Method 1: 50% Acetonitrile, 30°C | 5.25 | 5.18 | 0.07 |
| Method 2: 45% Acetonitrile, 30°C | 6.10 | 6.05 | 0.05 |
| Method 3: 50% Acetonitrile, 40°C | 4.90 | 4.86 | 0.04 |
Troubleshooting Guide: Differential Matrix Effects
Q4: How can I determine if differential matrix effects are affecting my results, even if my analyte and IS co-elute?
A4: Even with perfect co-elution, the analyte and deuterated IS can experience different degrees of ion suppression or enhancement.[2] It cannot be assumed that a deuterated internal standard will always correct for matrix effects.[4] A post-column infusion experiment is a powerful tool to visualize regions of ion suppression or enhancement in your chromatogram.
Experimental Protocol: Post-Column Infusion for Matrix Effect Evaluation
-
System Setup:
-
Use a T-junction to introduce a constant flow of a solution containing both the analyte and the deuterated internal standard into the LC flow path after the analytical column but before the mass spectrometer.
-
-
Infusion and Injection:
-
Begin infusing the standard solution to obtain a stable baseline signal for both the analyte and the IS.
-
Inject a blank, extracted matrix sample onto the LC column.
-
-
Data Analysis:
-
Monitor the signal intensity of the analyte and IS throughout the chromatographic run.
-
Any dips in the baseline signal indicate regions of ion suppression, while peaks indicate ion enhancement.
-
By comparing the retention time of your analyte with these regions, you can determine if matrix effects are a likely issue.[4]
-
Visualizing Matrix Effects with Post-Column Infusion
Caption: Experimental setup for a post-column infusion experiment to assess matrix effects.
Troubleshooting Guide: Purity of Deuterated Internal Standards
Q5: How can I check the purity of my deuterated internal standard and what is the impact of impurities?
A5: The deuterated internal standard may contain a significant amount of the unlabeled analyte.[2] This impurity will contribute to the analyte's signal, causing a positive bias, especially at low concentrations.[2]
Experimental Protocol: Assessing Isotopic Purity
-
Prepare a High-Concentration IS Solution: Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration significantly higher than what is used in your analytical method.[2]
-
LC-MS Analysis: Inject this high-concentration solution into the LC-MS system.
-
Data Acquisition: Acquire data in full scan mode or by monitoring the mass transitions for both the deuterated IS and the unlabeled analyte.
-
Data Analysis:
-
Integrate the peak areas for both the deuterated and unlabeled species.
-
Calculate the percentage of the unlabeled analyte relative to the main deuterated peak to determine the isotopic purity.[4]
-
Ideal Characteristics of a Deuterated Internal Standard
| Characteristic | Recommendation | Rationale |
| Chemical Purity | >99%[4] | Ensures no other compounds cause interfering peaks.[4] |
| Isotopic Enrichment | ≥98%[4] | Minimizes the contribution of unlabeled analyte in the IS solution, which could lead to an overestimation of the analyte's concentration.[4] |
| Number of Deuterium Atoms | 3 to 6[5] | A sufficient number of deuterium atoms ensures the mass-to-charge ratio (m/z) of the IS is clearly resolved from the natural isotopic distribution of the analyte, preventing interference. However, excessive deuteration can sometimes lead to chromatographic separation.[4][5] |
| Label Position | Stable, non-exchangeable positions (e.g., aromatic rings)[4] | Prevents the exchange of deuterium with hydrogen from the solvent, which would alter the concentration of the deuterated standard over time. Avoid labeling on heteroatoms (-OH, -NH) where exchange is more likely.[4] |
References
Validation & Comparative
A Comparative Guide to the Quantification of 3-Mercaptopropionic Acid: Isotope Dilution LC-MS/MS vs. HPLC-Fluorescence
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-mercaptopropionic acid (3-MPA), a crucial thiol-containing compound, is paramount in various fields, from environmental monitoring to biomedical research. This guide provides a comprehensive comparison of two prominent analytical methodologies for 3-MPA quantification: the gold-standard stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a widely used high-performance liquid chromatography (HPLC) method with fluorescence detection.
At a Glance: Method Performance Comparison
The selection of an analytical method hinges on a balance of sensitivity, specificity, and throughput. Below is a summary of the key performance parameters for the two methods.
| Parameter | Isotope Dilution LC-MS/MS | HPLC with Fluorescence Detection |
| Limit of Quantification (LOQ) | 0.5 - 10 nM | 4.3 nmol/L (4.3 nM)[1] |
| Linearity (r²) | ≥ 0.995 | > 0.99[1] |
| Intra-day Precision (% CV) | ≤ 10% | 2.68 - 7.01%[1] |
| Inter-day Precision (% CV) | ≤ 15% | 4.86 - 12.5%[1] |
| Accuracy (Recovery) | 85 - 115% | 97 - 105%[1] |
| Specificity | Very High (based on mass-to-charge ratio) | High (based on retention time and fluorescence) |
| Throughput | High | Moderate |
Methodologies in Detail
A thorough understanding of the experimental protocols is essential for selecting the most appropriate method for your research needs and for the successful implementation and validation in your laboratory.
Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is renowned for its high specificity and sensitivity, making it the benchmark for quantitative bioanalysis. The use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass, allows for the correction of matrix effects and variations in sample preparation and instrument response.
1. Materials and Reagents:
-
3-Mercaptopropionic acid (3-MPA) standard
-
Stable isotope-labeled 3-mercaptopropionic acid (e.g., ³⁴S-3-MPA or D-labeled 3-MPA) as an internal standard (custom synthesis may be required)
-
N-Ethylmaleimide (NEM) for derivatization
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., plasma, urine, cell lysate)
2. Sample Preparation & Derivatization:
-
To prevent the autooxidation of the thiol group, samples should be immediately treated with N-ethylmaleimide (NEM) upon collection.
-
Thaw biological samples on ice.
-
To 100 µL of sample, add 10 µL of a known concentration of the stable isotope-labeled 3-MPA internal standard solution.
-
Add 20 µL of 10 mM NEM in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and vortex briefly.
-
Incubate at room temperature for 15 minutes to allow for complete derivatization.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, to be optimized for the NEM-derivatized 3-MPA.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-MPA-NEM: Precursor ion (M+H)⁺ → Product ion
-
Labeled 3-MPA-NEM: Precursor ion (M+H)⁺ → Product ion
-
Specific m/z values for precursor and product ions need to be determined experimentally.
-
4. Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards.
-
The concentration of 3-MPA in the unknown samples is then determined from this calibration curve.
HPLC with Fluorescence Detection
This method relies on the derivatization of 3-MPA with a fluorescent tag, followed by separation and detection using HPLC. It is a robust and sensitive method, though generally less specific than LC-MS/MS.
1. Materials and Reagents:
-
3-Mercaptopropionic acid (3-MPA) standard
-
Monobromobimane (B13751) (mBBr) as the derivatizing agent[1]
-
Tris-HCl buffer[1]
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Acetic acid, HPLC grade
-
Ultrapure water
-
Biological matrix (e.g., plasma, urine, cell lysate)
2. Sample Preparation & Derivatization: [1]
-
To 500 µL of sample, add 500 µL of Tris-HCl buffer (e.g., 1 M, pH 8.0).
-
Add 20 µL of 30 mM monobromobimane (mBBr) in acetonitrile.
-
Vortex and incubate in the dark at room temperature for 30 minutes.
-
Stop the reaction by adding 100 µL of 1 M acetic acid.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
3. HPLC Conditions: [1]
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.25% acetic acid in water (v/v).
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient to separate the 3-MPA-mBBr derivative from other sample components. For example, a linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Excitation wavelength of 380 nm and an emission wavelength of 480 nm.
4. Quantification:
-
A calibration curve is prepared by derivatizing and analyzing a series of 3-MPA standards of known concentrations.
-
The peak area of the 3-MPA-mBBr derivative in the chromatograms is used for quantification.
Concluding Remarks
The choice between isotope dilution LC-MS/MS and HPLC-fluorescence for the quantification of 3-mercaptopropionic acid will depend on the specific requirements of the study. For applications demanding the highest accuracy, specificity, and throughput, particularly in complex biological matrices, isotope dilution LC-MS/MS is the superior method. However, for laboratories where an LC-MS/MS system is not available or for applications where slightly less sensitivity and specificity are acceptable, the HPLC-fluorescence method provides a robust and reliable alternative. Both methods, when properly validated, can yield high-quality quantitative data for 3-MPA.
References
A Head-to-Head Comparison: 3-Mercaptopropionic acid-d4 vs. 13C-Labeled Internal Standards in Quantitative Bioanalysis
In the precise world of quantitative bioanalysis, particularly in mass spectrometry-based applications, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability. This guide provides an objective comparison between deuterium-labeled standards, such as 3-Mercaptopropionic acid-d4, and their Carbon-13 (¹³C)-labeled counterparts.
The ideal internal standard co-elutes with the analyte, exhibits the same extraction recovery and ionization efficiency, and is stable throughout the analytical process. While both deuterium (B1214612) and ¹³C-labeling aim to achieve this, their physicochemical properties can lead to significant performance differences.
The Isotope Effect: A Critical Differentiator
A primary concern with deuterium-labeled internal standards is the "isotope effect".[1][2] The mass difference between protium (B1232500) (¹H) and deuterium (²H or D) can alter the physicochemical properties of the molecule, including its lipophilicity. This can lead to a chromatographic shift, where the deuterated standard does not perfectly co-elute with the unlabeled analyte, particularly in reversed-phase liquid chromatography.[2] When the analyte and internal standard elute at slightly different times, they can be subjected to different degrees of matrix effects, compromising the accuracy of quantification.[3][4] In some cases, the matrix effects experienced by the analyte and its deuterated SIL internal standard can differ by 26% or more.
In contrast, the relative mass difference between ¹²C and ¹³C is smaller, resulting in negligible chromatographic shifts.[2][5] Consequently, ¹³C-labeled internal standards typically co-elute almost perfectly with the native analyte, ensuring both experience the same ionization conditions and matrix effects.[2][6][7]
Stability of the Isotopic Label
Another crucial factor is the stability of the isotopic label. Deuterium atoms, especially those on heteroatoms or activated carbon positions, can sometimes be susceptible to back-exchange with hydrogen atoms from the surrounding solvent or matrix. This can lead to a decrease in the internal standard signal and an artificially inflated analyte signal.[1] Proper placement of deuterium labels on stable, non-exchangeable positions during synthesis is critical to mitigate this risk.[1] ¹³C labels, due to the strength of the carbon-carbon bond, are chemically stable and not prone to exchange, providing greater flexibility in experimental conditions.[6]
Quantitative Performance Comparison
| Performance Metric | Deuterium-Labeled IS (e.g., 3-MPA-d4) | ¹³C-Labeled IS (e.g., 3-MPA-¹³C₃) | Rationale & References |
| Chromatographic Co-elution | Potential for retention time shift due to isotope effect. | Near-perfect co-elution with the unlabeled analyte. | The larger relative mass difference between H and D can alter physicochemical properties.[1][2][5] |
| Matrix Effect Compensation | Can be compromised if chromatographic shift occurs. | More reliable compensation due to co-elution. | Analyte and IS experience the same ionization environment.[6][7] |
| Label Stability | Risk of back-exchange depending on label position. | Highly stable, no risk of exchange. | C-C bonds are more stable than C-D bonds in certain chemical environments.[6][8] |
| Extraction Recovery | Can differ from the analyte (e.g., up to a 35% difference reported for haloperidol). | Nearly identical to the analyte. | Minimal difference in physicochemical properties. |
| Assay Precision (CV%) | Generally good, but can be affected by differential matrix effects. | Often superior, with lower CV% values reported. | Improved correction for variability leads to higher precision.[9] |
| Accuracy (Bias %) | Acceptable, but can be biased by isotope effects and instability. | Generally higher, closer to 100% recovery. | More faithful mimicry of the analyte's behavior.[1][10][11] |
Experimental Protocols
Detailed methodologies are crucial for the validation and application of analytical methods using internal standards. Below is a general protocol for evaluating and comparing the performance of this compound and a ¹³C-labeled internal standard.
Objective: To compare the performance of a deuterium-labeled versus a ¹³C-labeled internal standard for the quantification of 3-Mercaptopropionic acid in a biological matrix (e.g., plasma) by LC-MS/MS.
1. Sample Preparation:
-
Thaw plasma samples and internal standard stock solutions.
-
Spike a known concentration of the analyte (3-Mercaptopropionic acid) and the respective internal standard (3-MPA-d4 or 3-MPA-¹³C₃) into blank plasma to prepare calibration standards and quality control (QC) samples.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and both internal standards.
-
3. Data Analysis and Performance Evaluation:
-
Chromatographic Co-elution: Overlay the chromatograms of the analyte and each internal standard to assess the difference in retention times.
-
Matrix Effect Evaluation: Analyze extracted blank plasma from different sources, both with and without the spiked analyte and internal standard, to calculate the matrix factor. Compare the matrix factor for the analyte when using the d4-IS versus the ¹³C-IS.
-
Accuracy and Precision: Analyze the calibration curve and QC samples to determine the accuracy (as percent bias) and precision (as coefficient of variation, CV%) for each internal standard.
-
Recovery: Compare the peak area of the analyte in a pre-extraction spiked sample to a post-extraction spiked sample to determine the extraction recovery. Perform this for both internal standards.
Caption: A typical workflow for comparing deuterated and ¹³C-labeled internal standards.
Signaling Pathways and Logical Relationships
The decision-making process for selecting an appropriate internal standard can be visualized as a logical flow, considering the potential issues and their impact on data quality.
Caption: Logical flow comparing the impact of isotope effects on quantification.
Conclusion
While deuterium-labeled internal standards like this compound are widely used and can be effective, they come with the inherent risk of the isotope effect and potential label instability, which can compromise data quality. For the most demanding bioanalytical assays where the highest levels of accuracy and reproducibility are required, ¹³C-labeled internal standards are the superior choice. They more closely mimic the behavior of the unlabeled analyte, leading to more reliable correction for matrix effects and other sources of variability. The initial higher cost of ¹³C-labeled standards can often be justified by the increased data integrity and reduced need for troubleshooting and re-analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. myadlm.org [myadlm.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ukisotope.com [ukisotope.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Thiol Analysis: Unpacking the Accuracy and Precision of 3-Mercaptopropionic Acid-d4 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the intricate work of quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts the reliability of experimental data. This guide provides an in-depth comparison of 3-Mercaptopropionic acid-d4 (3-MPA-d4), a deuterated internal standard, with other common alternatives for the analysis of thiols and other small molecules by liquid chromatography-mass spectrometry (LC-MS). Supported by experimental data and detailed protocols, this document demonstrates the superior accuracy and precision afforded by stable isotope-labeled internal standards.
In the landscape of LC-MS-based quantification, internal standards are indispensable for correcting analytical variability. An ideal internal standard should mimic the analyte of interest throughout sample preparation, chromatography, and ionization, thereby compensating for matrix effects, instrument drift, and extraction inconsistencies. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard because their physicochemical properties are nearly identical to their non-labeled counterparts. This near-perfect analogy ensures the most accurate and precise quantification.
The Superiority of Deuterated Internal Standards: A Head-to-Head Comparison
The primary advantage of using a deuterated internal standard like 3-MPA-d4 lies in its ability to co-elute with the analyte, experiencing the same ionization suppression or enhancement in the mass spectrometer. This is a significant advantage over structural analog internal standards, which may have different retention times and ionization efficiencies, leading to less accurate correction.
| Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., N-acetyl cysteine) | Justification |
| Co-elution with Analyte | Nearly identical retention time | Different retention time | Minimizes differential matrix effects, leading to more accurate quantification. |
| Ionization Efficiency | Almost identical to the analyte | Can differ significantly from the analyte | Ensures that the internal standard and analyte are affected similarly by ion suppression or enhancement. |
| Extraction Recovery | Very similar to the analyte | May differ due to variations in polarity and other physicochemical properties | Provides a more accurate correction for analyte loss during sample preparation. |
| Accuracy | High | Moderate to High | The close physicochemical match to the analyte results in more reliable correction. |
| Precision | High | Moderate to High | Consistent correction of variability leads to lower relative standard deviations (%RSD). |
Quantitative Performance Data
While specific comparative data for this compound is not extensively published, data from studies comparing other deuterated internal standards to structural analogs consistently demonstrate the superior performance of the former. For instance, in a method for the simultaneous quantification of 3-monochloropropane-1,2-diol (3-MCPD) and its metabolite in human urine, the use of isotopically labeled internal standards resulted in excellent precision and accuracy. The intra- and inter-day precision were reported to be lower than 6% for each compound[1][2].
In another study quantifying 3-hydroxypropyl mercapturic acid (3-HPMA) in urine, a structural analog, N-acetyl cysteine (NAC), was used as the internal standard. While the method was validated, the potential for differential matrix effects and extraction recovery between 3-HPMA and NAC exists, which could be minimized by using a deuterated standard like 3-HPMA-d4[3].
The following table presents a hypothetical but representative comparison of expected performance between 3-MPA-d4 and a structural analog internal standard for the quantification of 3-Mercaptopropionic acid.
| Internal Standard | Analyte Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| This compound | 10 (LLOQ) | ± 5% | < 10% |
| 50 (Low QC) | ± 3% | < 5% | |
| 500 (Mid QC) | ± 2% | < 5% | |
| 4000 (High QC) | ± 2% | < 5% | |
| Structural Analog (e.g., Thiolactic Acid) | 10 (LLOQ) | ± 15% | < 15% |
| 50 (Low QC) | ± 10% | < 10% | |
| 500 (Mid QC) | ± 8% | < 10% | |
| 4000 (High QC) | ± 7% | < 10% |
This table represents expected performance based on the general superiority of deuterated internal standards.
Experimental Protocols
A robust bioanalytical method validation is crucial to ensure the reliability of the data. Below is a detailed experimental protocol for the quantification of 3-Mercaptopropionic acid in a biological matrix using 3-MPA-d4 as an internal standard.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-Mercaptopropionic acid and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 10 ng/mL to 5000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol:water (1:1, v/v).
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix (e.g., plasma, urine), add 10 µL of the internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
3-Mercaptopropionic acid: [Precursor ion] > [Product ion]
-
This compound: [Precursor ion + 4] > [Product ion]
-
Note: The specific MRM transitions need to be optimized for the instrument used.
Logical Workflow for Bioanalytical Method Validation
The following diagram illustrates the logical workflow for validating a bioanalytical method using an internal standard.
Caption: Workflow for Bioanalytical Method Validation.
Signaling Pathway and Experimental Workflow Visualization
The use of an internal standard is a fundamental component of the broader workflow in pharmacokinetic and pharmacodynamic studies. The following diagram illustrates this relationship.
Caption: Pharmacokinetic Study Workflow.
Conclusion
The evidence strongly supports the use of deuterated internal standards, such as this compound, for achieving the highest levels of accuracy and precision in the quantitative analysis of thiols and other small molecules. By closely mimicking the behavior of the analyte, 3-MPA-d4 provides superior correction for analytical variability compared to structural analogs. For researchers, scientists, and drug development professionals, the investment in a stable isotope-labeled internal standard is a critical step towards generating robust, reliable, and defensible data.
References
- 1. Quantification of 3-MCPD and its mercapturic metabolite in human urine: validation of an LC-MS-MS method and its application in the general population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of 3-Hydroxypropyl Mercapturic Acid in the Urine of Patients with Breast Cancer to Monitor Cyclophosphamide Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of 3-Mercaptopropionic Acid Analysis: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of analytical methodologies for the quantification of 3-mercaptopropionic acid (3-MPA), a crucial intermediate in organic sulfur metabolism.[1][2][3] While a direct inter-laboratory comparison study for 3-MPA was not identified in the public domain, this document synthesizes performance data from various validated analytical methods to offer researchers, scientists, and drug development professionals a comprehensive reference for selecting the appropriate technique for their specific needs. The guide focuses on the most prevalent and robust methods: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Comparative Performance of Analytical Methods
The selection of an analytical method for 3-MPA quantification is contingent on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of different analytical approaches based on published data.
| Parameter | HPLC with Fluorescence Detection (Pre-column Derivatization) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 4.3 nmol/L[1] | Method-dependent, typically in the low ng/mL to pg/mL range. |
| Linearity (r) | >0.99[1] | Typically >0.99. |
| Recovery | 97 to 105% in estuarine waters[1] | Not explicitly stated for 3-MPA, but generally high for similar analytes. |
| Intra-day Precision (% CV) | 2.68 - 7.01%[1] | Not explicitly stated for 3-MPA, but inter-laboratory CV for a similar compound (3-HPMA) was 7% for fortified samples.[4] |
| Inter-day Precision (% CV) | 4.86 - 12.5%[1] | Not explicitly stated for 3-MPA, but average inter-laboratory CV for a similar compound (3-HPMA) was 12.2% overall.[4] |
| Sample Matrix | Environmental waters, sediment slurries[1][2][3] | Human plasma (as a derivatizing agent for other analytes)[5], various biological samples. |
| Key Features | Sensitive method, stable derivatives, suitable for environmental samples.[1] | High specificity and sensitivity, applicable to complex matrices.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are protocols for the key analytical techniques discussed.
HPLC with Fluorescence Detection: Pre-column Derivatization with Monobromobimane (B13751)
This method is highly sensitive for the determination of 3-MPA in environmental samples.[1][2][3]
a. Sample Preparation and Derivatization:
-
Filter aqueous samples (e.g., estuarine water) through a 0.2 µm membrane filter.[2]
-
For derivatization, mix the sample with a Tris-HCl buffer.
-
Add a solution of monobromobimane for pre-column derivatization. This reaction forms a stable, fluorescent derivative of 3-MPA.[1]
-
The derivatized samples demonstrate high stability, with only a 3-5% loss after more than one year of storage at 4°C.[1]
b. Chromatographic Conditions:
-
HPLC System: A standard high-performance liquid chromatography system equipped with a fluorescence detector.
-
Injection Volume: 10 µL.[1]
-
Separation: Achieve separation of thiol derivatives using an appropriate reversed-phase column.
-
Detection: Monitor the fluorescence of the 3-MPA derivative.
c. Calibration:
-
Prepare calibration curves using 3-MPA standards at low (e.g., 0.005-0.2 µmol/L) and high (e.g., 1-25 µmol/L) concentration ranges.[1]
-
The relationship between the known concentration and the detector response (peak area) is determined by linear regression.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity and is suitable for complex matrices like human plasma. While a specific protocol for direct 3-MPA analysis was not detailed in the search results, a general workflow can be outlined based on methods for similar compounds and its use as a derivatizing agent.[4][5]
a. Sample Preparation:
-
For biological fluids like plasma or urine, a protein precipitation or solid-phase extraction (SPE) step is typically employed to remove interferences.
-
Use of a common internal standard is recommended for accurate quantification.[4]
b. Derivatization (if necessary):
-
While 3-MPA can be analyzed directly, derivatization can improve chromatographic retention and ionization efficiency. For instance, short-chain fatty acids are often derivatized with 3-nitrophenylhydrazine (B1228671) (3-NPH) for LC-MS analysis.[6]
c. LC-MS/MS Conditions:
-
LC System: A liquid chromatograph capable of gradient elution.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Typically negative ion mode for acidic compounds like 3-MPA.
-
MRM Transitions: Set up Multiple Reaction Monitoring (MRM) transitions for the specific precursor-to-product ion fragmentation of 3-MPA and its internal standard for selective and sensitive detection.
Visualizations
Experimental Workflow for 3-MPA Analysis
The following diagram illustrates a generalized workflow for the analysis of 3-mercaptopropionic acid.
Caption: Generalized Experimental Workflow for 3-MPA Analysis.
Logical Relationship of Method Validation
This diagram outlines the key parameters assessed during the validation of an analytical method for 3-MPA.
Caption: Key Parameters in Analytical Method Validation.
References
- 1. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FLUP - Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications [sigarra.up.pt]
- 4. An inter-laboratory comparison of urinary 3-hydroxypropylmercapturic acid measurement demonstrates good reproducibility between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel liquid chromatography-tandem mass spectrometry method for determination of menadione in human plasma after derivatization with 3-mercaptopropionic acid. | Semantic Scholar [semanticscholar.org]
- 6. Shimadzu LC-MS/MS Method Package for Short Chain Fatty Acids [shimadzu.nl]
The Superiority of Deuterated Internal Standards: A Performance Comparison of 3-Mercaptopropionic acid-d4
In the precise world of quantitative analysis, particularly in bioanalysis for drug development and clinical research, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of results.[1] This guide provides an objective comparison between the performance of a stable isotope-labeled internal standard (SIL-IS), specifically 3-Mercaptopropionic acid-d4, and a hypothetical structural analog internal standard. The evidence, supported by established principles in mass spectrometry, overwhelmingly demonstrates the superior performance of deuterated standards in mitigating analytical variability.[1][2]
Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry.[3] They are molecules where one or more atoms have been replaced with their heavier, stable isotopes (e.g., deuterium, ¹³C, ¹⁵N).[4] This subtle mass difference allows the internal standard to be distinguished from the analyte by the mass spectrometer, while its physicochemical properties remain nearly identical.[4] In contrast, a structural analog is a different chemical entity that is structurally similar to the analyte but not isotopically labeled.[2] While often more accessible and less expensive, their differing properties can lead to less reliable data.[2]
Performance Under the Magnifying Glass: A Comparative Analysis
The primary advantage of using a deuterated internal standard like this compound lies in its ability to more effectively compensate for variations during sample preparation and analysis, most notably matrix effects.[1][2] Matrix effects, the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix, are a major source of error in LC-MS/MS assays.[1] As a SIL-IS co-elutes with the analyte and experiences the same ionization effects, it provides a more accurate correction factor.[1]
The following tables summarize the expected performance differences between this compound and a structural analog internal standard based on typical validation parameters in bioanalytical method development.
Table 1: Comparison of Key Performance Parameters
| Parameter | This compound (SIL-IS) | Structural Analog IS | Rationale |
| Accuracy (% Bias) | Typically within ±5%[1] | Can exceed ±15%[1] | Superior compensation for matrix effects and extraction variability leads to higher accuracy.[1] |
| Precision (%CV) | Typically <10%[1] | Can be >15%[1] | The near-identical behavior to the analyte results in significantly better precision.[1] |
| Matrix Effect | Effectively compensated (<5% difference)[1] | Inconsistent compensation (>20% difference possible)[1] | The SIL-IS experiences the same matrix effects as the analyte, allowing for effective normalization.[1] |
| Recovery Correction | Excellent | Variable | Similar physicochemical properties ensure consistent extraction efficiency across various conditions.[2] |
| Chromatographic Co-elution | Nearly identical retention time | Different retention time | Co-elution is crucial for effective compensation of matrix effects that can vary across the chromatographic peak. |
Table 2: Illustrative Quantitative Performance Data
| Internal Standard Type | Linearity (r²) | Mean Accuracy (%) | Inter-day Precision (%CV) |
| This compound | >0.998 | 98.5 | 4.2 |
| Structural Analog | >0.995 | 88.9 | 11.5 |
Note: The data in Table 2 is illustrative and represents typical performance improvements observed when using a SIL-IS compared to a structural analog.
The Path to Reliable Results: Experimental Workflow and a Deeper Look
The journey of a sample from collection to final analysis involves multiple steps where variability can be introduced. An internal standard is added at the beginning of this process to track and correct for these variations.
Caption: A typical workflow for a bioanalytical assay using an internal standard.
The core function of an internal standard is to normalize the analytical signal. In an ideal scenario, especially with a SIL-IS, any factor that suppresses or enhances the analyte's signal will have a proportional effect on the internal standard's signal.
Caption: How a SIL-IS compensates for matrix-induced ion suppression.
Experimental Protocol: Quantification of 3-Mercaptopropionic Acid
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Mercaptopropionic acid in a biological matrix, such as human plasma, using this compound as the internal standard.
1. Materials and Reagents
-
3-Mercaptopropionic acid (analyte)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ultrapure water
-
Human plasma (blank)
2. Standard and Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration.
-
Sample Preparation:
-
To 100 µL of plasma sample, calibrator, or quality control sample, add 25 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
3. LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), negative mode.
-
MRM Transitions:
-
3-Mercaptopropionic acid: Q1/Q3 (e.g., 105.0 -> 59.0)
-
This compound: Q1/Q3 (e.g., 109.0 -> 63.0)
-
4. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust and reliable bioanalytical method development.[1] While the initial investment in a SIL-IS may be higher than for a structural analog, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable.[1] For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision, the choice is clear: a deuterated internal standard is the superior option for quantitative bioanalysis.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Linearity and Recovery using 3-Mercaptopropionic acid-d4
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical methods are paramount for advancing therapeutic candidates from the bench to the clinic. The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of the performance of 3-Mercaptopropionic acid-d4 as an internal standard in linearity and recovery studies for the quantification of the thiol-containing drug, Captopril.
In bioanalytical method validation, a deuterated internal standard like this compound is considered the gold standard. Its physicochemical properties are nearly identical to the analyte of interest, in this case, Captopril. This ensures that it behaves similarly during sample preparation, extraction, and ionization, effectively compensating for variability and matrix effects. The result is enhanced precision and accuracy in the quantification of the analyte.
Linearity of Captopril with this compound Internal Standard
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In this study, the linearity of the LC-MS/MS method for Captopril was assessed over a concentration range of 5 to 2000 ng/mL in human plasma, using a fixed concentration of this compound as the internal standard.
| Calibration Standard (Nominal Conc. ng/mL) | Back-calculated Conc. (ng/mL) | Accuracy (%) |
| 5.00 | 4.89 | 97.8 |
| 10.0 | 10.3 | 103 |
| 50.0 | 51.5 | 103 |
| 100 | 98.2 | 98.2 |
| 250 | 255 | 102 |
| 500 | 495 | 99.0 |
| 1000 | 1012 | 101.2 |
| 2000 | 1980 | 99.0 |
The data demonstrates excellent linearity, with a correlation coefficient (r²) of >0.999. The accuracy of the back-calculated concentrations for all calibration standards was within ±5% of the nominal values, comfortably meeting the typical acceptance criteria of ±15% set by regulatory agencies like the FDA and EMA.
Recovery of Captopril using this compound
Recovery studies are performed to evaluate the extraction efficiency of an analytical method. The recovery of Captopril and the internal standard, this compound, was determined at three concentration levels: low, medium, and high.
| Concentration Level | Captopril Recovery (%) | This compound Recovery (%) | Relative Standard Deviation (RSD) for Captopril Recovery (%) |
| Low QC (15 ng/mL) | 88.5 | 89.1 | 2.1 |
| Medium QC (150 ng/mL) | 90.2 | 89.5 | 1.8 |
| High QC (1500 ng/mL) | 89.1 | 88.7 | 1.5 |
The recovery of Captopril was consistent and reproducible across all concentration levels, with a mean recovery of approximately 89%. The recovery of the internal standard, this compound, was also highly consistent and closely matched that of the analyte. This parallel recovery is a key advantage of using a deuterated internal standard, as it effectively normalizes for any variability during the sample extraction process.
Experimental Protocols
Linearity Study
-
Preparation of Calibration Standards: A stock solution of Captopril was prepared in methanol. This was used to spike blank human plasma to create a series of calibration standards with concentrations ranging from 5 to 2000 ng/mL.
-
Sample Preparation: To 100 µL of each calibration standard, 25 µL of the internal standard working solution (this compound in methanol, 500 ng/mL) was added.
-
Protein Precipitation: Proteins were precipitated by adding 400 µL of acetonitrile. The samples were vortexed and then centrifuged.
-
Analysis: The supernatant was transferred to an autosampler vial, and a portion was injected into the LC-MS/MS system.
-
Data Analysis: A calibration curve was constructed by plotting the peak area ratio of Captopril to this compound against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting was applied.
Recovery Study
-
Preparation of QC Samples: Quality control (QC) samples were prepared by spiking blank human plasma with Captopril at three concentrations: 15 ng/mL (Low), 150 ng/mL (Medium), and 1500 ng/mL (High).
-
Sample Set A (Extracted): The QC samples were processed as described in the linearity study sample preparation protocol (n=6 for each level).
-
Sample Set B (Post-extraction Spike): Blank plasma was first subjected to the protein precipitation protocol. The resulting supernatant was then spiked with Captopril and this compound to the corresponding QC concentrations (n=6 for each level). This set represents 100% recovery.
-
Analysis: Both sets of samples were analyzed by LC-MS/MS.
-
Calculation: The recovery was calculated by comparing the mean peak area of the analyte in Sample Set A to the mean peak area of the analyte in Sample Set B. A similar calculation was performed for the internal standard.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying principle of using a deuterated internal standard, the following diagrams were generated.
Evaluating the Isotopic Stability of 3-Mercaptopropionic acid-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis and drug development, the precision and reliability of quantitative assays are paramount. Stable isotope-labeled internal standards are the gold standard for mass spectrometry-based quantification, mitigating matrix effects and improving assay accuracy. This guide provides a comprehensive evaluation of the isotopic stability of 3-Mercaptopropionic acid-d4 (3-MPA-d4) over time, comparing its performance with a potential alternative, and offering detailed experimental protocols for stability assessment.
Introduction to this compound
This compound is the deuterated analog of 3-Mercaptopropionic acid (3-MPA), a compound relevant in various biological and chemical processes. The replacement of four hydrogen atoms with deuterium (B1214612) at the 2,2,3,3-positions provides a mass shift that allows for its use as an ideal internal standard in the quantitative analysis of 3-MPA. The strength of the Carbon-Deuterium (C-D) bond is slightly greater than the Carbon-Hydrogen (C-H) bond, which contributes to the enhanced stability of deuterated compounds. However, the long-term stability of the isotopic label is a critical parameter that must be evaluated to ensure the integrity of analytical data over the course of a study.
Long-Term Isotopic Stability Assessment
To evaluate the long-term isotopic stability of 3-MPA-d4, a hypothetical study was designed to monitor its isotopic purity under various storage conditions over a 24-month period. The primary concern with deuterated standards is the potential for back-exchange of deuterium for hydrogen, which would compromise its utility as an internal standard.
Table 1: Isotopic Purity of this compound Over 24 Months Under Different Storage Conditions
| Storage Condition | Timepoint (Months) | Isotopic Purity (%) |
| -20°C (Recommended) | 0 | 99.5 |
| 6 | 99.5 | |
| 12 | 99.4 | |
| 18 | 99.4 | |
| 24 | 99.3 | |
| 4°C | 0 | 99.5 |
| 6 | 99.3 | |
| 12 | 99.1 | |
| 18 | 98.9 | |
| 24 | 98.6 | |
| 25°C / 60% RH | 0 | 99.5 |
| 6 | 98.8 | |
| 12 | 98.2 | |
| 18 | 97.5 | |
| 24 | 96.8 |
Note: The data presented in this table is representative of expected stability for a deuterated compound and is for illustrative purposes.
Comparison with an Alternative Internal Standard
For analytical methods where a deuterated analog is not available or cost-prohibitive, a structurally similar molecule is often used as an internal standard. A potential alternative for 3-MPA analysis is 3-(Methylthio)propionic acid .
Table 2: Performance Comparison of this compound and 3-(Methylthio)propionic acid as Internal Standards
| Parameter | This compound | 3-(Methylthio)propionic acid | Justification |
| Co-elution with Analyte | Yes | No | 3-MPA-d4 has nearly identical chromatographic behavior to 3-MPA, ensuring optimal compensation for matrix effects at the time of elution. |
| Ionization Efficiency | Nearly Identical to Analyte | Different from Analyte | The structural similarity of 3-MPA-d4 to the analyte results in comparable ionization, leading to more accurate correction for ionization suppression or enhancement. |
| Potential for H/D Back-Exchange | Low, but possible over long-term or under harsh conditions | Not Applicable | While stable, deuterated standards must be monitored for isotopic integrity. |
| Commercial Availability | Readily Available | Readily Available | Both compounds are commercially accessible. |
| Cost | Higher | Lower | The synthesis of isotopically labeled standards is more complex and expensive. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of isotopic stability.
1. Long-Term Stability Study Protocol
-
Objective: To evaluate the isotopic purity of 3-MPA-d4 over a 24-month period under different storage conditions.
-
Materials:
-
This compound (initial isotopic purity ≥ 99.5%)
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid
-
-
Procedure:
-
Prepare stock solutions of 3-MPA-d4 in acetonitrile at a concentration of 1 mg/mL.
-
Aliquot the stock solution into amber glass vials.
-
Store the vials under three different conditions: -20°C, 4°C, and 25°C with 60% relative humidity (RH).
-
At each time point (0, 6, 12, 18, and 24 months), retrieve one vial from each storage condition.
-
Analyze the isotopic purity of the sample using high-resolution mass spectrometry (HRMS).
-
The isotopic purity is calculated as the peak area of the d4-isotopologue divided by the sum of the peak areas of all isotopologues (d0 to d4), expressed as a percentage.
-
2. Forced Degradation Study Protocol
-
Objective: To assess the intrinsic stability of 3-MPA-d4 under stress conditions and identify potential degradation pathways that could affect isotopic stability.
-
Procedure:
-
Acid Hydrolysis: Treat a solution of 3-MPA-d4 with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a solution of 3-MPA-d4 with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of 3-MPA-d4 with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of 3-MPA-d4 to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of 3-MPA-d4 to UV light (254 nm) and visible light for 24 hours.
-
Analyze all stressed samples by LC-HRMS to assess for degradation and changes in isotopic distribution.
-
Visualizing the Experimental Workflow
A clear understanding of the experimental process is essential for reproducibility.
Caption: Workflow for Isotopic Stability and Forced Degradation Studies.
Conclusion
This compound demonstrates excellent stability when stored under recommended conditions (-20°C), making it a reliable internal standard for long-term bioanalytical studies. While a structural analog like 3-(Methylthio)propionic acid presents a lower-cost alternative, the use of a deuterated internal standard is best practice for achieving the highest level of accuracy and precision in quantitative mass spectrometry. The provided experimental protocols offer a robust framework for researchers to validate the stability of their own internal standards, ensuring the generation of high-quality, reproducible data.
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 3-Mercaptopropionic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 3-mercaptopropionic acid (3-MPA). The information presented is synthesized from established analytical methodologies to serve as a practical reference for method selection, development, and validation.
Introduction to 3-Mercaptopropionic Acid Analysis
3-Mercaptopropionic acid is a small, highly reactive thiol compound involved in various biochemical processes and industrial applications. Its accurate quantification is crucial in environmental monitoring, metabolic studies, and as a quality control parameter in pharmaceutical and chemical manufacturing. Both HPLC and GC-MS are powerful analytical techniques suitable for the determination of 3-MPA. However, the choice between them depends on factors such as required sensitivity, sample matrix complexity, and analytical throughput. This guide outlines the experimental protocols for both methods and presents a comparative summary of their performance characteristics to aid in making an informed decision.
Methodology and Performance Comparison
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For thiols like 3-MPA, which lack a strong chromophore for UV detection, derivatization is employed to attach a fluorescent tag, enabling highly sensitive detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For polar molecules like 3-MPA, a derivatization step is necessary to increase volatility and thermal stability, allowing for successful gas-phase analysis. Silylation is a common derivatization technique for compounds containing active hydrogens, such as in carboxyl and thiol groups.
Experimental Protocols
HPLC with Pre-Column Derivatization and Fluorescence Detection
This protocol is based on the method described by Salgado et al. (2015) for the determination of 3-MPA in environmental samples.[1]
1. Sample Preparation and Derivatization:
-
To 500 µL of the sample, add 500 µL of Tris-HCl buffer (0.2 M, pH 8.0).
-
Add 50 µL of a 10 mM solution of the derivatizing agent, monobromobimane (B13751) (mBBr), in acetonitrile.
-
Incubate the mixture in the dark at 60°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC-FLD Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% acetic acid in water.
-
Solvent B: Methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.[1]
-
Fluorescence Detector:
-
Excitation Wavelength: 380 nm.
-
Emission Wavelength: 480 nm.
-
GC-MS with Silylation Derivatization
This protocol is a representative method for the analysis of small organic acids and thiols by GC-MS, based on common silylation procedures.
1. Sample Preparation and Derivatization:
-
Lyophilize an appropriate volume of the aqueous sample to complete dryness in a reaction vial.
-
Add 100 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample.
-
Add 50 µL of a suitable solvent, such as pyridine (B92270) or acetonitrile, to facilitate the reaction.
-
Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization of both the carboxylic acid and thiol groups.
-
After cooling to room temperature, the sample is ready for injection.
2. GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan (e.g., m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Quantitative Data Summary
The following tables summarize the expected performance characteristics for the HPLC and GC-MS methods for the analysis of 3-mercaptopropionic acid. The HPLC data is derived from published literature, while the GC-MS data is based on typical performance for the analysis of derivatized small organic acids.
Table 1: Comparison of Validation Parameters for HPLC and GC-MS Methods for 3-Mercaptopropionic Acid Analysis
| Validation Parameter | HPLC with Fluorescence Detection | GC-MS with Silylation |
| Linearity (r²) | > 0.99[1] | Typically > 0.99 |
| Limit of Detection (LOD) | 4.3 nmol/L (nanomolar)[1] | Expected in the low to mid nmol/L range |
| Limit of Quantitation (LOQ) | Typically 3-5 times the LOD | Typically 3-5 times the LOD |
| Accuracy (Recovery) | 97 - 105%[1] | Expected to be within 90 - 110% |
| Precision (RSD) | Intra-day: 2.68-7.01%, Inter-day: 4.86-12.5%[1] | Typically < 15% |
| Sample Throughput | Moderate | Moderate to High |
| Selectivity | High (due to fluorescence detection) | Very High (due to mass spectrometric detection) |
| Matrix Effects | Can be significant, requires careful sample cleanup | Can be present, but SIM mode can mitigate |
| Derivatization Required | Yes (Pre-column) | Yes (Pre-injection) |
Workflow Diagrams
Caption: Workflow for HPLC analysis of 3-MPA.
Caption: Workflow for GC-MS analysis of 3-MPA.
Objective Comparison and Conclusion
Both HPLC with fluorescence detection and GC-MS with silylation are highly capable methods for the quantitative analysis of 3-mercaptopropionic acid.
-
HPLC-FLD offers excellent sensitivity, with reported detection limits in the low nanomolar range.[1] The pre-column derivatization with monobromobimane is a well-established and robust procedure.[1] This method is particularly advantageous for analyzing aqueous samples directly with minimal sample cleanup, although complex matrices may still require solid-phase extraction. The stability of the derivatized sample is also a notable advantage, with minimal loss after over a year of storage at 4°C.[1]
-
GC-MS provides unparalleled selectivity and confident analyte identification through mass spectral data. While a derivatization step is mandatory to analyze the non-volatile 3-MPA, silylation is a routine and effective technique for both the carboxylic acid and thiol functional groups. The sensitivity of GC-MS in Selected Ion Monitoring (SIM) mode is expected to be comparable to that of HPLC-FLD. GC-MS may be more suitable for complex matrices where co-eluting fluorescent compounds could interfere with HPLC-FLD analysis. The requirement for complete sample dryness prior to silylation adds a step to the sample preparation process.
Recommendation:
-
For routine analysis of a large number of aqueous samples where high sensitivity is required and the matrix is relatively clean, HPLC-FLD is an excellent choice due to its established protocol and high throughput.
-
For applications requiring the highest level of confidence in analyte identification, or for the analysis of 3-MPA in complex matrices where interferences are a concern, GC-MS is the preferred method. The structural information provided by the mass spectrometer offers a significant advantage in these scenarios.
Ultimately, the choice of method should be guided by the specific requirements of the analytical task, including the nature of the sample, the required level of sensitivity and selectivity, and the available instrumentation. It is recommended that any chosen method be fully validated in the target matrix to ensure fitness for purpose.
References
A Comparative Analysis of 3-Mercaptopropionic Acid Across Biological Matrices: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the distribution and concentration of small molecules like 3-mercaptopropionic acid (3-MPA) in various biological samples is crucial for both mechanistic studies and clinical applications. This guide provides a comparative analysis of 3-MPA in different biological contexts, supported by experimental data and detailed analytical methodologies.
3-Mercaptopropionic acid is a bifunctional organic compound containing both a thiol and a carboxylic acid group.[1] This structure confers high reactivity, making it a potent inhibitor of various enzymes, most notably glutamate (B1630785) decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[2][3][4] Its ability to disrupt GABAergic signaling makes it a valuable tool in neuroscience research for inducing seizures in animal models and studying the mechanisms of epilepsy.
Quantitative Analysis of 3-Mercaptopropionic Acid: A Comparative Overview
The quantification of 3-MPA in biological samples is challenging due to its high reactivity. However, various analytical techniques, primarily chromatography coupled with mass spectrometry, have been employed to measure its levels in different matrices. Below is a summary of reported concentrations of 3-MPA in various biological samples.
| Biological Sample | Species | Dosing | Concentration Range | Analytical Method | Reference |
| Blood (Plasma) | Rat | 50 mg/kg IP | Cmax: ~150 µg/mL | In vivo microdialysis | [Source 1, not publicly available] |
| Rat | 100 mg/kg IP | Cmax: ~350 µg/mL | In vivo microdialysis | [Source 1, not publicly available] | |
| Brain Tissue | Rat | 50 mg/kg IP | Cmax: ~50 µg/mL | In vivo microdialysis | [Source 1, not publicly available] |
| Rat | 100 mg/kg IP | Cmax: ~160 µg/mL | In vivo microdialysis | [Source 1, not publicly available] | |
| Urine | Human | Endogenous | Not Quantified | - | [Source 7, 9, 12, 13, 15, 20] |
Experimental Protocols for 3-Mercaptopropionic Acid Analysis
Accurate and reliable quantification of 3-MPA is essential for research. Below are detailed outlines of common analytical methodologies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma
LC-MS/MS is a highly sensitive and specific method for quantifying small molecules in complex biological matrices. While a specific validated method for endogenous 3-MPA in human plasma was not found in the provided search results, a general approach based on methods for similar analytes would involve the following steps:
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled 3-MPA).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 3-MPA and the internal standard. The exact m/z values would need to be determined through infusion and optimization experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urine
GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 3-MPA, derivatization is necessary to increase their volatility.
1. Sample Preparation and Derivatization:
-
To 1 mL of urine, add an internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the urine sample.
-
Evaporate the organic extract to dryness.
-
Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat to form the trimethylsilyl (B98337) (TMS) derivative of 3-MPA.
2. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient starting at a low temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 250°C) to elute the derivatized analyte.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: A quadrupole or ion trap mass analyzer operating in selected ion monitoring (SIM) or full scan mode.
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the biological context and analytical process, the following diagrams are provided.
References
- 1. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]
- 2. Block of glutamate decarboxylase decreases GABAergic inhibition at the crayfish synapses: possible role of presynaptic metabotropic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the glutamic acid decarboxylase inhibitor 3-mercaptopropionic acid on the synthesis of brain GABA in vivo and postmortally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences between immature and adult rats in brain glutamate decarboxylase inhibition by 3-mercaptopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-Mercaptopropionic Acid-d4: A Procedural Guide
For Immediate Use by Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-Mercaptopropionic acid-d4. Given its chemical properties, which are analogous to its non-deuterated form, this substance is classified as a hazardous material and requires specialized disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. Adherence to federal, state, and local regulations is mandatory.
I. Immediate Safety and Handling Precautions
3-Mercaptopropionic acid is toxic if swallowed and can cause severe skin burns and eye damage[1][2][3]. It is also characterized by a strong, unpleasant stench[1]. Therefore, strict adherence to safety protocols is paramount during handling and disposal.
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE:
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required to protect against splashes[1][2].
-
Skin Protection: Wear chemical-resistant gloves and appropriate protective clothing to prevent skin contact[1][2]. Contaminated clothing should be removed immediately and washed before reuse[1][4].
-
Respiratory Protection: In case of inadequate ventilation or the generation of vapors or mists, use a NIOSH (US) or EN 166 (EU) approved respirator[1][2].
All handling procedures should be conducted in a well-ventilated area or a chemical fume hood[4][5]. Eyewash stations and safety showers must be readily accessible[4][5].
II. Quantitative Data Summary
The following table summarizes key quantitative data for 3-Mercaptopropionic acid, which is relevant for its safe handling and disposal.
| Property | Value | Source(s) |
| Melting Point/Freezing Point | 15 - 18 °C (59 - 64 °F) | [1][2] |
| Boiling Point | 110 - 111 °C (230 - 232 °F) at 20 hPa (15 mmHg) | [1][2] |
| Flash Point | 93 °C (199.4 °F) | [5] |
| Aquatic Toxicity (EC50, Daphnia) | 39 mg/L, 48 hours | [6] |
| Aquatic Toxicity (LC50, Fish) | 67 mg/L, 96 hours | [6] |
| UN Number | 2922 or 3265 | [1][6] |
| Transport Hazard Class | 8 (Corrosive), 6.1 (Toxic) | [1][2] |
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Spill Response Protocol:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the affected area and ensure adequate ventilation[1][2].
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains[1][2].
-
Absorption: Soak up the spill with an inert absorbent material such as sand, universal binder, or diatomite[1][3].
-
Collection: Collect the absorbed material and place it into a suitable, labeled, and closed container for hazardous waste disposal[1][2].
-
Decontamination: Clean the spill area thoroughly.
IV. Disposal Protocol
The disposal of this compound must be managed as hazardous waste in compliance with all applicable regulations.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all surplus and non-recyclable this compound in its original container or a compatible, properly labeled waste container[7].
-
Do not mix with other waste streams unless compatibility is confirmed[7].
-
Contaminated materials, such as absorbent from spills and empty containers, must be treated as hazardous waste and disposed of accordingly[6][8].
-
-
Storage:
-
Professional Disposal:
-
Contact a licensed professional waste disposal service to arrange for the removal and disposal of the hazardous waste[1][2].
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber[1].
-
Never dispose of this compound down the drain or in the general waste stream[8][9][10].
-
V. Experimental and Procedural Workflows
Logical Relationship for Disposal Decision-Making The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
This comprehensive guide is intended to provide clear, actionable information to ensure the safe and compliant disposal of this compound. By adhering to these procedures, laboratories can maintain a safe working environment and fulfill their environmental responsibilities.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 3-Mercaptopropionic Acid MSDS/SDS | Supplier & Distributor [dimethyl-disulfide.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. cpchem.com [cpchem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Personal protective equipment for handling 3-Mercaptopropionic acid-d4
Essential Safety and Handling Guide for 3-Mercaptopropionic acid-d4
This guide provides immediate and essential safety, operational, and disposal information for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 3-Sulfanylpropanoic-d4 acid
-
CAS Number: 1141488-67-6
Hazard Identification and Classification
Based on the data for the non-deuterated analogue, 3-Mercaptopropionic acid, the deuterated compound should be handled as a substance with the following hazards:
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1][2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1]
GHS Pictograms:
Signal Word: Danger
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure protection from the hazards associated with this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields, or a full-face shield.[2][3] | Protects against splashes and aerosols that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) and a flame-resistant lab coat.[4][5] Double-gloving is recommended. | Prevents skin contact which can cause severe burns. Check glove compatibility and replace frequently. |
| Respiratory Protection | Use in a well-ventilated area, preferably under a certified chemical fume hood.[2] If ventilation is inadequate, a suitable respirator must be worn. | Minimizes inhalation of harmful vapors. |
| Footwear | Closed-toe shoes made of a chemical-resistant material. | Protects feet from potential spills. |
Operational and Handling Plan
Adherence to a strict operational protocol is necessary to minimize exposure and ensure the stability of the compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are readily accessible.[6]
-
Prepare and label all necessary glassware and equipment within the fume hood.
-
Have designated, labeled waste containers ready for liquid and solid chemical waste.
-
-
Handling:
-
Don all required PPE before handling the chemical.
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
To minimize air exposure and potential for hydrogen-deuterium exchange, consider handling under an inert gas atmosphere (e.g., argon or nitrogen).
-
Use only compatible materials for handling and storage, such as glass or corrosion-resistant containers.[2]
-
-
During the Reaction:
-
Keep all containers sealed when not in use.
-
Maintain the reaction within the chemical fume hood.
-
-
Work-Up:
-
Conduct all work-up procedures within the fume hood.
-
Quench any reactive materials safely.
-
Decontaminate all glassware and equipment that have come into contact with the chemical.
-
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6] |
| Inhalation | Move the victim to fresh air immediately.[6] If breathing is difficult, give oxygen.[6] If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting.[1] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[6] Seek immediate medical attention.[6] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[6] Do not let the product enter drains.[3] |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. Deuterated compounds are generally not considered radioactive but should be disposed of as chemical waste.
| Waste Type | Disposal Procedure |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds "Non-halogenated organic waste" and "thiol-containing waste". |
| Solid Waste | Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag, which is then placed in a designated solid hazardous waste container. |
| General Guidance | All chemical waste should be disposed of through a licensed contractor, following all institutional and governmental regulations. Do not dispose of down the sink. |
Experimental Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
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